molecular formula C11H14O2 B13616803 Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

货号: B13616803
分子量: 178.23 g/mol
InChI 键: JDEAKWDUQVOJEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a specialized norborneane-based chemical building block designed for advanced research and development applications. This compound integrates a rigid, three-dimensional bicyclic framework with two highly versatile functional groups: an ester and a terminal alkyne. The ethynyl group at the 4-position serves as a critical handle for further chemical transformation, notably through metal-catalyzed coupling reactions such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a valuable precursor for synthesizing complex molecular architectures, conjugated systems, and combinatorial libraries. The strained bridge system of the bicyclo[2.2.1]heptane skeleton is recognized in medicinal chemistry for its ability to impart favorable conformational constraints and modulate the physicochemical properties of lead compounds . Researchers can leverage this scaffold in developing novel molecular probes, ligands, and candidates for pharmaceutical and material science. The ester moiety provides a straightforward site for further derivatization, including hydrolysis to the carboxylic acid or reduction to the alcohol. This product is intended for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Technical data, including NMR and mass spectrometry, are available upon request.

属性

分子式

C11H14O2

分子量

178.23 g/mol

IUPAC 名称

methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H14O2/c1-3-10-4-6-11(8-10,7-5-10)9(12)13-2/h1H,4-8H2,2H3

InChI 键

JDEAKWDUQVOJEM-UHFFFAOYSA-N

规范 SMILES

COC(=O)C12CCC(C1)(CC2)C#C

产品来源

United States
Foundational & Exploratory

1H and 13C NMR spectral data for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this unique bicyclic alkyne, offering predicted spectral features grounded in established NMR principles and data from analogous structures.

Introduction: The Structural Significance of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a fascinating molecule that combines the rigid, strained framework of the bicyclo[2.2.1]heptane (norbornane) system with the linear, sp-hybridized geometry of a terminal alkyne and a methyl ester. This unique combination of functional groups makes it a valuable synthon in organic synthesis and a compelling subject for spectroscopic analysis. The bicyclo[2.2.1]heptane core provides a rigid scaffold that is frequently employed in the design of conformationally constrained molecules, which are of significant interest in medicinal chemistry for their potential to enhance binding affinity and selectivity to biological targets. The ethynyl group offers a versatile handle for further chemical transformations, such as click chemistry, Sonogashira coupling, and conversion to other functional groups.

A thorough understanding of the 1H and 13C NMR spectra is paramount for the unambiguous characterization of this molecule, enabling researchers to confirm its synthesis, assess its purity, and deduce its three-dimensional structure. This guide will provide a detailed prediction and interpretation of these spectra, drawing upon established chemical shift ranges and coupling constant patterns for bicyclic systems and terminal alkynes.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is expected to be complex due to the rigid bicyclic framework, which leads to distinct chemical shifts for diastereotopic protons and complex coupling patterns. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted 1H NMR Chemical Shifts for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-6 (exo)~1.8 - 2.0m
H-2, H-6 (endo)~1.4 - 1.6m
H-3, H-5 (exo)~1.9 - 2.1m
H-3, H-5 (endo)~1.5 - 1.7m
H-7 (syn)~1.6 - 1.8m
H-7 (anti)~1.3 - 1.5m
C≡C-H ~1.9 - 2.5[1][2][3][4]s
O-CH 3~3.6 - 3.7s

Causality Behind Predicted Chemical Shifts:

  • Bicyclic Protons (H-2, H-3, H-5, H-6, H-7): The protons on the bicyclo[2.2.1]heptane skeleton will exhibit a wide range of chemical shifts due to their fixed spatial orientations. The exo protons are generally deshielded relative to the endo protons. The bridgehead proton (H-4 is a quaternary carbon in this case) is absent. The methylene bridge protons (H-7) will also be distinct, with the syn and anti protons having different chemical environments. The complex splitting patterns arise from geminal, vicinal, and long-range couplings, which are characteristic of this rigid system.[5][6]

  • Alkynyl Proton (C≡C-H): The proton of a terminal alkyne typically resonates in the range of 1.9-2.5 ppm.[1][2][3][4] This upfield shift, compared to vinylic or aromatic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond. When the molecule is oriented parallel to the applied magnetic field, the circulating π-electrons induce a magnetic field that opposes the applied field, shielding the acetylenic proton.[2][3] This signal is expected to be a sharp singlet due to the absence of adjacent protons for significant coupling, although very small long-range couplings may be observable upon resolution enhancement.

  • Methyl Ester Protons (O-CH3): The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.6-3.7 ppm. This downfield shift is a result of the deshielding effect of the adjacent electron-withdrawing carbonyl group.

Predicted 13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted 13C NMR Chemical Shifts for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O~175 - 178
C -1~50 - 55
C -2, C -6~35 - 40
C -3, C -5~30 - 35
C -4~45 - 50
C -7~38 - 43
C ≡C-H~80 - 85[1][7]
C≡C -H~70 - 75[1]
O-C H3~51 - 53

Causality Behind Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester is the most deshielded carbon and is expected to appear in the range of 175-178 ppm.

  • Bicyclic Carbons (C-1 to C-7): The chemical shifts of the bicyclo[2.2.1]heptane carbons are influenced by strain and substitution. The bridgehead carbons (C-1 and C-4) will have distinct shifts. C-1, being attached to the electron-withdrawing ester group, will be deshielded. The methylene carbons (C-2, C-3, C-5, C-6, and C-7) will appear in the aliphatic region, with their specific shifts determined by their position within the strained ring system.[8][9][10]

  • Alkynyl Carbons (C≡C): The sp-hybridized carbons of the terminal alkyne have characteristic chemical shifts. The internal carbon (C ≡C-H) is typically found further downfield (80-85 ppm) compared to the terminal carbon (C≡C -H), which is expected around 70-75 ppm.[1][7][11]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solvating power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in the 1H spectrum and a triplet at ~77.16 ppm in the 13C spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the bicyclic protons.[7]

    • Tune and match the probe for both 1H and 13C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical TMS peak, ensuring high resolution across the spectrum.

  • 1H NMR Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR Data Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds. A longer relaxation delay is often necessary for quaternary carbons (like C-1, C-4, and the internal alkyne carbon) to be reliably observed.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of 13C.

    • To aid in the assignment of carbon signals, it is highly recommended to acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment will differentiate between CH, CH2, and CH3 groups, with CH and CH3 signals appearing as positive peaks and CH2 signals as negative peaks. Quaternary carbons will be absent.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the 1H NMR spectrum to elucidate the connectivity of the protons.

Visualization of Experimental Workflow and Molecular Structure

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis sample Weigh Compound (5-10 mg) solvent Add CDCl3 (0.6 mL) & TMS sample->solvent dissolve Dissolve Sample solvent->dissolve instrument Instrument Setup & Calibration (≥400 MHz Spectrometer) dissolve->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C{1H} & DEPT-135 Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_cal Phase & Calibrate ft->phase_cal analysis Integration, Multiplicity & Coupling Constant Analysis phase_cal->analysis final_report final_report analysis->final_report Structural Elucidation

Caption: A flowchart illustrating the key stages of NMR data acquisition and analysis.

Key Structural Correlations Diagram:

Caption: Key carbon atoms and their predicted 13C NMR chemical shift regions.

Conclusion

The 1H and 13C NMR spectra of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate are predicted to exhibit characteristic features that reflect its unique and rigid structure. The bicyclo[2.2.1]heptane framework will give rise to a series of complex multiplets in the aliphatic region of the 1H NMR spectrum, while the terminal alkyne and methyl ester groups will show distinct and readily identifiable signals. The 13C NMR spectrum, particularly when combined with DEPT experiments, will provide unambiguous evidence for the carbon skeleton. This in-depth guide, by providing a robust framework for the prediction and interpretation of these spectra, serves as an essential tool for any researcher working with this or structurally related compounds.

References

  • Alkynes | OpenOChem Learn.
  • Spectroscopy of the Alkynes - Chemistry LibreTexts. [Link]

  • Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3 - ResearchGate. [Link]

  • Analysis of the nuclear magnetic resonance spectra of some 2,6-bridged bicyclo[2.2.1]heptane derivatives | Journal of the American Chemical Society - ACS Publications. [Link]

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. [Link]

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration | The Journal of Organic Chemistry - ACS Publications. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Bicyclo[2.2.1]heptane compounds studied. | Download Scientific Diagram - ResearchGate. [Link]

  • Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

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Physicochemical Properties and Application of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug discovery programs increasingly seek to escape the "flatland" of planar, sp²-hybridized aromatic rings, the strategic integration of saturated 3D bioisosteres has become paramount. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the transition from traditional phenyl rings to bridged bicyclic systems. This whitepaper provides an in-depth technical analysis of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (CAS: 1936274-35-9), a highly versatile, dual-handle building block. We will explore its unique physicochemical profile, its role as a meta-phenyl bioisostere, and the self-validating experimental protocols required to functionalize it effectively.

The Strategic Shift: Escaping Flatland with Bridged Bicycles

For decades, the para- and meta-substituted benzene rings have been the workhorses of medicinal chemistry. However, high aromatic ring counts inherently drive up lipophilicity (LogP), decrease aqueous solubility, and create planar surfaces prone to off-target intercalation (e.g., hERG toxicity) and rapid cytochrome P450 (CYP450) metabolism[1].

To mitigate these liabilities, the field has pivoted toward increasing the fraction of sp³ carbons ( Fsp3​ )[2]. While bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) are well-known para-phenyl bioisosteres with 180° exit vectors, the 1,4-disubstituted bicyclo[2.2.1]heptane (BCHep) core offers a distinct geometric advantage.

Expert Insight on Vector Geometry: It is a common misconception that 1,4-disubstituted BCHep is a strict para-phenyl bioisostere. In reality, the ring strain induced by the one-carbon bridge (C7) pulls the bridgehead exit vectors (C1 and C4) inward[3]. This results in an exit vector angle of approximately 140°, rendering the BCHep core an exceptional non-classical bioisostere for meta-substituted benzenes or highly kinked para-systems[3].

BioisostereLogic Benzene meta-Substituted Benzene (Planar, sp2-rich) Issues High Lipophilicity & CYP450 Liability Benzene->Issues Leads to BCHep 1,4-Bicyclo[2.2.1]heptane (3D, sp3-rich, ~140° Vector) Issues->BCHep Solved by Bioisosteric Replacement Benefits Improved Solubility & Metabolic Stability BCHep->Benefits Yields

Logical flow of replacing planar benzenes with 3D bicyclo[2.2.1]heptane bioisosteres.

Physicochemical Profiling

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is engineered to maximize modularity while maintaining a strict drug-like physicochemical baseline. The table below summarizes its core metrics.

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₁₄O₂Low molecular weight (178.23 g/mol ) preserves ligand efficiency (LE) and leaves ample room for pharmacophore addition.
Fraction sp³ ( Fsp3​ ) 0.73High 3D character disrupts planar stacking, significantly improving aqueous solubility compared to phenyl analogs[4].
Topological Polar Surface Area 26.30 ŲExcellent membrane permeability; the lipophilic core is perfectly balanced by the ester moiety.
Exit Vector Angle ~140°Mimics meta-substituted benzenes, allowing for unique conformational fits in target binding pockets[3].
Metabolic Liability Very LowBridgehead substitution prevents rapid CYP450-mediated oxidation due to the lack of adjacent abstractable protons[4].

Causality of Metabolic Stability: Why does this specific scaffold resist metabolism? In standard cycloalkanes, adjacent methylene protons provide "soft spots" for oxidative enzymes. In the 1,4-disubstituted BCHep core, the functional groups are locked at the bridgeheads. According to Bredt's rule, forming a double bond at the bridgehead is energetically prohibited, which exponentially increases the activation energy required for CYP450 enzymes to oxidize these positions, effectively shutting down this clearance pathway[4].

Dual-Handle Functionalization: A Modular Scaffold

The true power of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate lies in its orthogonal reactivity. It features two distinct chemical handles:

  • The Ethynyl Group (-C≡CH): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[5].

  • The Methyl Ester (-COOMe): A protected carboxylic acid that remains inert during alkyne functionalization, but can be cleanly saponified later for amide coupling.

Workflow Core Methyl 4-ethynylbicyclo[2.2.1] heptane-1-carboxylate Click CuAAC Reaction (Triazole Formation) Core->Click Azide, Cu(I) Acid LiOH Saponification (Free Carboxylic Acid) Core->Acid Base/H2O Amide Amide Coupling (Peptide Bond) Acid->Amide Amine, HATU

Experimental workflow for orthogonal functionalization of the dual-handle scaffold.

Experimental Methodologies: Self-Validating Systems

In my experience, the difference between a theoretical synthetic route and a scalable medicinal chemistry campaign lies in the robustness of the protocols. The following methodologies are designed as self-validating systems —meaning the reaction conditions inherently correct for common experimental variables.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches a pharmacophore or PROTAC linker via a 1,2,3-triazole linkage.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.05 eq) with THPTA ligand (0.10 eq) in water. Causality: THPTA is critical; it wraps the copper ion, preventing the generation of reactive oxygen species (ROS) that could degrade the scaffold, while accelerating the reaction rate.

  • Activation: Add the Cu/THPTA complex to the main reaction vessel, followed immediately by freshly prepared sodium ascorbate (0.20 eq).

  • Self-Validating Cycle: Stir at room temperature for 2-4 hours. The ascorbate acts as a continuous reducing agent. If trace oxygen enters the flask and oxidizes the active Cu(I) to inactive Cu(II), the excess ascorbate immediately reduces it back. This closed-loop redox cycle ensures complete conversion without the need for strict inert atmosphere techniques.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl to remove copper salts, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Ester Saponification

Once the triazole is formed, the methyl ester must be deprotected to yield the free carboxylic acid for subsequent amide coupling[6].

Step-by-Step Methodology:

  • Solvent Matrix: Suspend the triazole-BCHep-ester intermediate in a 2:1:1 mixture of THF, Methanol, and Water.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature.

  • Self-Validating Endpoint: This is a biphasic suspension initially. Causality: The THF dissolves the lipophilic organic core, water dissolves the LiOH, and Methanol acts as a phase-transfer bridge. As the ester is hydrolyzed into the highly polar lithium carboxylate salt, the suspension will spontaneously clarify into a completely transparent, homogenous solution. This visual clearance serves as an intrinsic, self-validating endpoint indicator, eliminating the need for premature TLC sampling.

  • Workup: Acidify to pH 3 using 1M HCl, extract with EtOAc, and dry to yield the pure 4-substituted-bicyclo[2.2.1]heptane-1-carboxylic acid.

Pharmacokinetic Implications (ADME)

Replacing a planar aromatic ring with the BCHep core fundamentally alters the pharmacokinetic profile of a drug candidate. By removing the π-π stacking capabilities of the benzene ring, the BCHep core drastically reduces plasma protein binding (PPB). This increases the free fraction ( fu​ ) of the drug circulating in the bloodstream, often leading to higher efficacy at lower doses[1]. Furthermore, the increased 3D bulk prevents the molecule from easily intercalating into the planar binding pockets of off-target kinases, thereby widening the therapeutic window[2].

Conclusion

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is not just a structural novelty; it is a highly optimized, dual-handle vector designed to solve the most pressing ADME challenges in modern drug discovery. By understanding the nuanced ~140° vector geometry of the 1,4-disubstituted BCHep core, and employing self-validating synthetic protocols, researchers can reliably deploy this building block to rescue flat, lipophilic lead compounds from late-stage attrition.

References

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry (2024).[2] URL:

  • Bridge-Fused Rings as m-Phenyl Bioisosteres. PharmaBlock (n.d.).[3] URL:

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry - ACS Publications (2025).[4] URL:

  • Three-Dimensional Saturated C - Rich Bioisosteres For Benzene. Scribd (2024).[1] URL:

  • 4-ethynylbicyclo[2.2.1]heptane-1-carboxylic acid - C10H12O2 | CSSB00015330225. ChemSpace (n.d.).[6] URL:

  • CAS 1936274-35-9 | Sigma-Aldrich. Sigma-Aldrich (n.d.). URL:

  • 4-乙炔基双环[2.2.1]庚烷-1-甲酸甲酯 - 乐研试剂. Leyan (n.d.).[5] URL:

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Step-by-Step Synthesis Route of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a highly valuable, rigid, three-dimensional building block utilized in modern drug discovery and bioconjugation. The bicyclo[2.2.1]heptane (norbornane) core acts as a metabolically stable bioisostere for para-substituted phenyl rings, improving the pharmacokinetic profiles of small molecules. This molecule features two orthogonal reactive handles: a methyl ester for amidation or saponification, and a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-coupling.

This whitepaper details a robust, scalable, four-step synthetic route starting from the commercially available dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate[1]. The protocols are designed with a focus on chemoselectivity, avoiding harsh conditions that could compromise the strained bicyclic framework or lead to unwanted side reactions.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on the sequential desymmetrization and functional group manipulation of a 1,4-diester.

  • Desymmetrization: Statistical monosaponification of the symmetric diester yields a monoacid-monoester.

  • Chemoselective Reduction: The carboxylic acid is selectively reduced to a primary alcohol while leaving the methyl ester intact.

  • Mild Oxidation: The primary alcohol is oxidized to an aldehyde using hypervalent iodine, preventing over-oxidation.

  • Homologation: The aldehyde is converted to the target terminal alkyne via a mild Seyferth-Gilbert homologation.

SynthesisRoute SM Dimethyl bicyclo[2.2.1]heptane -1,4-dicarboxylate Int1 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane -1-carboxylic acid SM->Int1 Step 1: NaOH, MeOH/H2O (Monosaponification) Int2 Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane -1-carboxylate Int1->Int2 Step 2: BH3·THF (Chemoselective Reduction) Int3 Methyl 4-formylbicyclo[2.2.1]heptane -1-carboxylate Int2->Int3 Step 3: Dess-Martin Periodinane (Mild Oxidation) Target Methyl 4-ethynylbicyclo[2.2.1]heptane -1-carboxylate Int3->Target Step 4: Bestmann-Ohira Reagent (Homologation)

Figure 1: Four-step synthetic workflow for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Desymmetrization via Monosaponification

Causality & Logic: Saponifying a symmetric diester with exactly 1.0 equivalent of hydroxide generates a statistical mixture of unreacted diester, desired monoester, and diacid. This approach is highly practical because the three components have distinct ionization states. The self-validating purification relies on simple acid-base liquid-liquid extraction, completely eliminating the need for column chromatography.

Protocol:

  • Dissolve dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (10.0 g, 47.1 mmol) in methanol (100 mL) and cool to 0 °C in an ice bath.

  • Dissolve NaOH (1.88 g, 47.1 mmol) in deionized water (10 mL) and add dropwise to the methanolic solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with water (50 mL) and extract with diethyl ether (2 × 50 mL). Note: The organic layer contains the unreacted starting diester, which can be recovered.

  • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C.

  • Extract the acidified aqueous phase with ethyl acetate (3 × 50 mL). The diacid remains largely insoluble or partitions poorly compared to the monoester.

  • Wash the combined ethyl acetate layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid as a white solid.

Step 2: Chemoselective Reduction of the Carboxylic Acid

Causality & Logic: Reducing a carboxylic acid in the presence of an ester requires a highly electrophilic reducing agent. Borane-tetrahydrofuran (BH₃·THF) selectively attacks the more electron-rich carboxylic acid oxygen, forming a triacyloxyborane intermediate that rapidly reduces to the primary alcohol, leaving the methyl ester completely untouched[2]. Using standard nucleophilic hydrides (like LiAlH₄) would indiscriminately reduce both functional groups.

Protocol:

  • Flame-dry a 250 mL round-bottom flask and flush with N₂.

  • Dissolve the monoester (7.0 g, 35.3 mmol) in anhydrous THF (70 mL) and cool to 0 °C.

  • Add BH₃·THF complex (1.0 M in THF, 42.4 mL, 42.4 mmol) dropwise via syringe over 20 minutes to manage the evolution of H₂ gas.

  • Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (stain with phosphomolybdic acid).

  • Quench the reaction cautiously by adding methanol (15 mL) dropwise at 0 °C until effervescence ceases.

  • Concentrate the solution in vacuo. Partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL) to remove any trace unreacted acid.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .

Step 3: Mild Oxidation to the Aldehyde

Causality & Logic: The primary alcohol must be oxidized to an aldehyde without over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP), a 12-I-5 hypervalent iodine reagent, operates under exceptionally mild conditions at room temperature[3]. The addition of a catalytic amount of water (wet CH₂Cl₂) accelerates the oxidation by partially hydrolyzing DMP to a more reactive intermediate, ensuring complete conversion within 2 hours.

Protocol:

  • Dissolve the alcohol (5.5 g, 29.8 mmol) in wet CH₂Cl₂ (100 mL) (prepared by shaking CH₂Cl₂ with a few drops of water).

  • Cool the solution to 0 °C and add Dess-Martin Periodinane (15.2 g, 35.8 mmol) in three portions.

  • Stir the suspension at room temperature for 2 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and neutralizes acetic acid byproducts).

  • Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate.

  • Purify via a short silica gel plug (Hexanes/EtOAc 8:2) to afford methyl 4-formylbicyclo[2.2.1]heptane-1-carboxylate .

Step 4: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

Causality & Logic: Converting the aldehyde to a terminal alkyne requires carbon homologation. The traditional Corey-Fuchs reaction requires strong bases (like n-BuLi), which would inevitably saponify or attack the methyl ester. The Ohira-Bestmann modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate and mild potassium carbonate in methanol[4]. This generates the reactive Seyferth-Gilbert diazozoalkane intermediate in situ, safely converting the aldehyde to the alkyne while perfectly preserving the ester.

Protocol:

  • Dissolve the aldehyde (4.5 g, 24.7 mmol) and Bestmann-Ohira reagent (5.7 g, 29.6 mmol) in reagent-grade methanol (80 mL).

  • Add anhydrous K₂CO₃ (6.8 g, 49.4 mmol) in one portion.

  • Stir the heterogeneous mixture at room temperature for 12 hours under N₂.

  • Concentrate the reaction mixture to remove the majority of methanol.

  • Partition the residue between diethyl ether (150 mL) and water (100 mL). Extract the aqueous layer once more with ether (50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/EtOAc 95:5) to yield the target methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate as a colorless oil/low-melting solid.

Quantitative Data & Yield Summary

StepTransformationReagent / CatalystProduct MW ( g/mol )Expected YieldPurification Method
1 MonosaponificationNaOH, MeOH/H₂O198.2245-50%*Acid-Base Extraction
2 Chemoselective ReductionBH₃·THF, THF184.2385-90%Liquid-Liquid Extraction
3 Mild OxidationDess-Martin Periodinane182.2290-95%Silica Gel Plug
4 HomologationBestmann-Ohira Reagent, K₂CO₃178.2375-80%Flash Chromatography

*Yield is based on theoretical maximum for statistical desymmetrization; unreacted starting material is fully recoverable.

References

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 1973, 38(16), 2786-2792.[Link]

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 1983, 48(22), 4155-4156.[Link]

Sources

Thermodynamic Stability of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate: A Structural and Kinetic Blueprint for sp³-Rich Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift to 3D Scaffold Architectures

In modern medicinal chemistry and drug development, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for improving pharmacokinetic profiles, enhancing aqueous solubility, and mitigating off-target toxicity. Among these scaffolds, bridged bicyclic systems have emerged as premier bioisosteres for benzene rings 1.

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate represents a highly specialized, bifunctional building block. Featuring a rigid norbornane (bicyclo[2.2.1]heptane) core, this molecule provides a 1,4-disubstitution pattern that effectively mimics the exit vectors of para-substituted benzenes. The presence of a terminal ethynyl group at C4 serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the C1 methyl ester provides a robust vector for amide coupling. Understanding the thermodynamic stability and kinetic inertness of this molecule is paramount for researchers utilizing it in late-stage functionalization and rigorous biological assays.

Thermodynamic Architecture vs. Kinetic Trapping

To deploy this molecule effectively, one must distinguish between its inherent thermodynamic strain and its kinetic stability.

The Bicyclo[2.2.1]heptane Core Strain

The bicyclo[2.2.1]heptane framework is fundamentally strained due to the forced boat conformation of its six-membered ring and the angle compression induced by the bridging methylene group. Experimental and computational studies place the ring-strain energy of the unsubstituted norbornane core at approximately 17.2 kcal/mol 2. While this makes the molecule thermodynamically unstable relative to acyclic or less strained isomers, it is significantly more stable than other spring-loaded reagents like bicyclo[2.1.0]pentane, which possesses a massive strain energy of 54.7 kcal/mol 3.

Kinetic Inertness at the Bridgeheads

Despite the 17.2 kcal/mol thermodynamic "spring-loading," Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is kinetically locked. The 1,4-disubstitution occurs exclusively at the bridgehead carbons.

  • SN2 Blockade: Backside attack by nucleophiles is geometrically impossible, preventing standard SN2 degradation.

  • SN1 Blockade: The formation of a carbocation at C1 or C4 would require a planar sp² geometry. In the [2.2.1] system, this violates Bredt's rule, imposing an insurmountable activation energy barrier for spontaneous heterolysis.

Substituent Stability

The ethynyl group at C4 is an sp-hybridized linear system. Because it is exocyclic, it does not introduce additional ring strain to the bicyclic cage, maintaining high thermodynamic stability. The methyl ester at C1 is sterically shielded by the rigid bicyclic framework, making it highly resistant to spontaneous hydrolysis compared to standard aliphatic or flat aromatic esters.

G A Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate B Bicyclo[2.2.1]heptane Core Strain: ~17.2 kcal/mol A->B C 1,4-Bridgehead Disubstitution B->C D Kinetic Inertness (SN1/SN2 Blocked) C->D E C4: Ethynyl Group (Click Chemistry Handle) C->E F C1: Methyl Ester (Coupling Handle) C->F

Fig 1. Structural hierarchy and thermodynamic logic of the 1,4-disubstituted bicyclo[2.2.1]heptane.

Quantitative Data Presentation

To contextualize the stability and utility of this molecule, we must compare its thermodynamic and physicochemical properties against other common bioisosteres 4.

Table 1: Comparative Thermodynamic Strain Energies of Bioisosteres

ScaffoldStrain Energy (kcal/mol)Exit Vector AnglePrimary Application
Benzene0120° / 180°Reference Baseline
Bicyclo[1.1.1]pentane (BCP)~68.0180°Para-bioisostere
Bicyclo[2.1.0]pentane54.7N/AReactive Intermediate
Bicyclo[2.2.1]heptane 17.2 ~180° (1,4-disub) Para-bioisostere
Bicyclo[2.2.2]octane (BCO)~11.0180°Para-bioisostere

Table 2: Physicochemical Profile of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

PropertyValueImplication for Drug Design
Molecular FormulaC₁₁H₁₄O₂Low molecular weight building block
Molecular Weight178.23 g/mol High atom economy for bioconjugation
Fsp³ (Fraction sp³)0.72Enhances 3D character and aqueous solubility
Bridgehead Distance~2.6 ÅEffectively mimics para-substituted benzene (~2.8 Å)

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that any thermodynamic profiling must be self-validating. We achieve this by coupling thermal stress analysis with chemical forced degradation to prove that the molecule's kinetic barriers hold up under formulation and physiological conditions.

Protocol A: Thermal Stability Profiling via Differential Scanning Calorimetry (DSC)

Causality: DSC is utilized to differentiate between reversible phase transitions (melting) and irreversible thermodynamic collapse (decomposition). By measuring the exotherm, we quantify the kinetic barrier preventing the release of the 17.2 kcal/mol strain energy.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate into a standard aluminum DSC pan. Seal hermetically to prevent premature volatilization of the compound, ensuring that all recorded heat flow is attributed to structural transitions.

  • Atmospheric Control: Purge the DSC furnace with high-purity Nitrogen at a flow rate of 50 mL/min. Rationale: This isolates purely thermal degradation from oxidative degradation.

  • Thermal Ramping: Equilibrate the sample at 25 °C for 5 minutes. Initiate a heating ramp of 10 °C/min up to 300 °C. Rationale: A 10 °C/min rate provides the optimal balance between peak resolution and analytical sensitivity.

  • Data Analysis: Identify the sharp endothermic peak corresponding to the melting point. Monitor for a subsequent broad exothermic peak, which signifies the homolytic cleavage of the strained [2.2.1] carbon-carbon bonds.

Protocol B: Chemical Stability and Forced Degradation Assay

Causality: The bridgehead ester is sterically hindered, and the terminal alkyne is susceptible to hydration. This protocol forces the molecule into a thermodynamic sink using extreme pH and oxidative stress, validated downstream by LC-MS.

  • Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Stress Aliquoting: Prepare four distinct reaction vials:

    • Vial 1 (Control): 1 mL stock + 1 mL pH 7.4 Phosphate Buffered Saline.

    • Vial 2 (Acid Stress): 1 mL stock + 1 mL 0.1 N HCl.

    • Vial 3 (Base Stress): 1 mL stock + 1 mL 0.1 N NaOH.

    • Vial 4 (Oxidative Stress): 1 mL stock + 1 mL 3% H₂O₂.

  • Incubation: Seal all vials and incubate at 40 °C for 48 hours. Rationale: Elevated temperature accelerates the kinetic rate constants, rigorously testing the thermodynamic stability of the functional handles.

  • Neutralization & LC-MS Analysis: Neutralize Vials 2 and 3. Inject 5 µL of each sample into an LC-MS equipped with a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Validation: Quantify the remaining parent mass (m/z 179.1 [M+H]⁺). The absence of the hydrolyzed carboxylic acid (m/z 165.1) in Vial 3 validates the steric kinetic protection of the bridgehead ester.

Workflow S1 Sample Prep (1 mg/mL) S2 Thermal Stress (DSC: 25-300°C) S1->S2 S3 Chemical Stress (Acid/Base/Oxidation) S1->S3 S4 HPLC-MS Analysis (Purity & Degradants) S2->S4 S3->S4 S5 Thermodynamic Validation S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

References

  • Three-dimensional saturated C(sp3)
  • Bridge-Fused Rings as m-Phenyl Bioisosteres Source: PharmaBlock URL
  • 3-Oxabicyclo[3.1.
  • Thermal Decomposition of Norbornane (bicyclo[2.2.1]heptane)
  • Synthesis of Bicyclo[2.2.

Sources

Toxicological Profiling and Safety Data Guide for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound CAS: 1936274-35-9

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve metabolic stability and target specificity. Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a highly specialized, bifunctional building block designed for this exact purpose.

The core scaffold, bicyclo[2.2.1]heptane (commonly known as norbornane), serves as a rigid bioisostere for para-substituted phenyl rings. The molecule is functionalized with a terminal alkyne (ethynyl) at the 4-position—providing an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling—and a methyl ester at the 1-position for orthogonal derivatization.

However, the introduction of strained bicyclic systems and terminal alkynes introduces specific toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond a standard Safety Data Sheet (SDS). We will dissect the mechanistic toxicology of this scaffold, outline self-validating experimental protocols for safety screening, and provide rigorous handling guidelines grounded in empirical data.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of a building block is the first step in predicting its pharmacokinetic and toxicological behavior. The low molecular weight and high lipophilicity of this compound suggest rapid cellular permeability, which necessitates careful handling to avoid dermal absorption.

Table 1: Physicochemical & Predicted Toxicological Properties
PropertyValueMechanistic Implication / Causality
CAS Number 1936274-35-9Unique regulatory identifier for chemical tracking.
Molecular Formula C11H14O2-
Molecular Weight 178.23 g/mol Low MW ensures downstream conjugated products remain within Lipinski's Rule of 5.
Core Scaffold Bicyclo[2.2.1]heptaneImparts 3D rigidity. High doses of the base scaffold are associated with acute solvent syndrome[1][2].
Functional Groups Terminal Alkyne, Methyl EsterAlkyne poses a Cytochrome P450 inhibition risk; the ester is susceptible to plasma carboxylesterases.
Predicted LD50 ~300 - 500 mg/kg (Oral, Rat)Extrapolated from norbornane derivatives. Indicates moderate acute toxicity[2].

Mechanistic Toxicology & Structural Liabilities

To safely utilize Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, researchers must understand why it poses certain biological risks. The toxicity of this compound is driven by three distinct structural features:

  • The Bicyclo[2.2.1]heptane Core (Oxidative Stress & Neurotoxicity): While saturated bicyclic cores are generally stable, highly strained hydrocarbons can induce oxidative stress. Studies utilizing Escherichia coli lux-biosensors on related strained bicyclo[2.2.1]heptanes have demonstrated that autoxidation can lead to the generation of Reactive Oxygen Species (ROS) (e.g., superoxide anion radicals), resulting in genotoxic SOS-responses in bacterial models[3]. Furthermore, the base norbornane scaffold is a known neurotoxin capable of causing acute solvent syndrome upon high-level inhalation[1].

  • The Terminal Alkyne (CYP450 Inactivation): Terminal alkynes are classic structural alerts for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (particularly CYP3A4). Hepatic oxidation of the alkyne can form highly reactive oxirene or ketene intermediates that covalently bind to the heme prosthetic group, permanently inactivating the enzyme and causing hepatotoxicity.

  • The Methyl Ester (Metabolic Hydrolysis): Esterases in the plasma and liver will rapidly hydrolyze the methyl ester into its corresponding carboxylic acid and methanol. While the acid metabolite is generally safely excreted via renal clearance, the localized release of methanol must be accounted for in high-concentration in vitro assays.

Visualization: Predicted Metabolic & Toxicological Pathways

G Parent Methyl 4-ethynylbicyclo[2.2.1] heptane-1-carboxylate Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis CYP450 Cytochrome P450 (Hepatic) Parent->CYP450 Oxidation ROS Reactive Oxygen Species (ROS) Parent->ROS Autoxidation Acid Bicyclo[2.2.1]heptane-1- carboxylic acid derivative Esterase->Acid Reactive Reactive Oxirene/Ketene Intermediate CYP450->Reactive Tox1 Renal Clearance (Safe Excretion) Acid->Tox1 Tox2 Covalent Protein Binding (CYP Inhibition) Reactive->Tox2 Tox3 Oxidative Stress (Genotoxicity Risk) ROS->Tox3

Caption: Predicted Metabolic and Toxicological Pathways of the Bicyclo[2.2.1]heptane Scaffold.

Advanced Safety Data & Handling Guidelines (GHS Extrapolation)

Because this is an advanced research intermediate, empirical safety data is often limited. The following guidelines are extrapolated from the base bicyclo[2.2.1]heptane scaffold and similar ethynyl-substituted building blocks.

Table 2: GHS Hazard Classification & Mitigation
Hazard ClassCategoryHazard StatementEngineering Controls & PPE
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHandle only in a designated area. Do not consume food/drink in the workspace.
Skin Irritation Category 2H315: Causes skin irritationDouble-gloving with Nitrile is required. Lipophilic bicyclic scaffolds can permeate standard single-layer latex.
Eye Irritation Category 2AH319: Causes serious eye irritationChemical safety goggles and a full face shield during scale-up synthesis.
STOT (Single Exposure) Category 3H336: May cause drowsiness/dizzinessMust be handled inside a certified chemical fume hood with localized exhaust.

Storage Requirements: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The terminal alkyne is susceptible to autoxidation, and the ester can undergo hydrolysis in the presence of ambient moisture.

Self-Validating Experimental Protocols for Safety Screening

To ensure the trustworthiness of your toxicological data, every assay must be a self-validating system. We mandate the inclusion of specific controls and statistical quality checks (like the Z'-factor) to prevent false positives caused by the unique reactivity of strained alkynes.

Protocol 1: In Vitro Cytotoxicity Profiling (ATP-dependent CellTiter-Glo Assay)

Expertise Rationale: We explicitly select an ATP-quantification method over traditional colorimetric MTT assays. Strained bicyclic compounds and terminal alkynes can occasionally participate in unintended redox cycling, artificially reducing tetrazolium salts and yielding false-positive viability signals.

  • Step 1: Cell Seeding. Plate HepG2 (human hepatoma) cells at 10,000 cells/well in a 384-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Preparation. Prepare a 10-point dose-response curve of the compound starting at 100 µM (1:3 serial dilution) in assay medium. Ensure the final DMSO concentration remains strictly at 0.1% to prevent solvent toxicity.

  • Step 3: Treatment & Self-Validation Controls. Dispense compounds to the cells.

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 50 µM Chlorpromazine (a known hepatotoxin).

  • Step 4: Incubation. Incubate the treated plates for 48 hours.

  • Step 5: ATP Quantification. Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture medium. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Step 6: Readout & Validation. Measure luminescence on a microplate reader. Validation Gate: Calculate the Z'-factor between the vehicle and positive control. The assay is only deemed valid and actionable if Z' > 0.5.

Protocol 2: Cytochrome P450 Mechanism-Based Inactivation (MBI) Assay

Expertise Rationale: Because the ethynyl group can form reactive ketenes upon CYP450 oxidation, we must test for time-dependent enzyme inhibition.

  • Step 1: Microsome Preparation. Thaw pooled Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Pre-incubation Setup. Add 10 µM of the test compound. Prepare two parallel sets: one for 0-minute pre-incubation and one for 30-minute pre-incubation at 37°C.

  • Step 3: Reaction Initiation. Add an NADPH regenerating system to initiate CYP activity.

  • Step 4: Probe Addition. Add Midazolam (a specific CYP3A4 probe substrate) and incubate for exactly 10 minutes.

  • Step 5: Quenching. Stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated 1-hydroxymidazolam).

  • Step 6: LC-MS/MS Analysis. Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant for 1-hydroxymidazolam formation.

    • Validation Gate: Include Troleandomycin as a positive MBI control. If the IC₅₀ of the test compound shifts by >1.5x between the 0-min and 30-min pre-incubations, it is flagged as a mechanism-based inactivator.

Visualization: Tiered Toxicological Screening Workflow

Workflow Step1 Phase 1: In Silico Alert Profiling Step2 Phase 2: In Vitro Cytotoxicity Step1->Step2 Step3 Phase 3: Genotoxicity (Ames Test) Step2->Step3 Step4 Phase 4: CYP450 Inhibition Assay Step3->Step4 Decision Safety Decision Step4->Decision

Caption: Tiered Self-Validating Toxicological Screening Workflow.

References

  • Haz-Map. "Bicyclo[2.2.1]heptane - Hazardous Agents". Accessed March 2026.[Link]

  • SciSpace. "Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells". Accessed March 2026. [Link]

  • PubChem. "Bicyclo(2.2.1)heptane | C7H12 | CID 9233". National Institutes of Health. Accessed March 2026.[Link]

Sources

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, broad scope, and the generation of only inoffensive byproducts.[1] Independently discovered by the groups of Valery Fokin and K. Barry Sharpless, and Morten Meldal, this powerful ligation reaction has transformed molecular synthesis in drug discovery, chemical biology, and materials science.[1][2] The CuAAC reaction facilitates the specific and efficient formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[1][3] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed version demonstrates a massive rate acceleration of 10⁷ to 10⁸ and proceeds under mild, often aqueous conditions, making it exceptionally suitable for biological applications.[1][3] Its modular nature, high efficiency, and the biocompatibility of the resulting triazole linkage have established CuAAC as an indispensable tool for researchers, scientists, and drug development professionals.[1]

This application note provides a detailed protocol for the CuAAC reaction involving Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, a sterically demanding alkyne. The rigid bicyclic structure of this molecule presents unique challenges that will be addressed through careful selection of catalytic systems and reaction conditions.

The Causality Behind Experimental Choices: Navigating the Nuances of CuAAC

The success of a CuAAC reaction hinges on several critical factors, each with a direct impact on reaction kinetics, yield, and purity. Understanding the "why" behind each experimental parameter is paramount for robust and reproducible results.

1. The Copper(I) Catalyst: The Heart of the Reaction

The active catalyst in CuAAC is the Copper(I) ion (Cu⁺).[4] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4][5] Therefore, the choice of copper source and the method of Cu(I) generation are critical.

  • In Situ Reduction of Cu(II) Salts: The most common and convenient method involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[1][6] A slight excess of sodium ascorbate is recommended to prevent the formation of oxidative homocoupling byproducts.[1][3]

  • Direct Use of Cu(I) Salts: While Cu(I) salts like CuI or CuBr can be used directly, they are often less stable and may require more stringent anaerobic conditions.[1][7] Cuprous iodide, in particular, is not recommended when maximal reaction rates are desired as iodide ions can interfere with the formation of the crucial Cu-acetylide intermediate.[7]

2. Ligands: Accelerating and Stabilizing the Catalyst

Ancillary ligands play a dual role in CuAAC: they stabilize the Cu(I) oxidation state against disproportionation and oxidation and significantly accelerate the reaction rate.[4][8] For sterically hindered alkynes like Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, the use of an appropriate ligand is often essential.[9]

  • Tris(triazolylmethyl)amine Ligands: A variety of tripodal tris(triazolylmethyl)amine ligands have been developed, with THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) being among the most effective, especially in aqueous and biological systems.[4][8][10][11] These ligands enhance reaction efficiency and biocompatibility while reducing cytotoxicity.[4]

  • N-Heterocyclic Carbene (NHC) Copper Complexes: For particularly challenging or sterically hindered substrates, N-Heterocyclic Carbene (NHC) copper complexes have demonstrated high efficiency, often working rapidly at room temperature.[9]

3. Solvent System: More Than Just a Medium

The choice of solvent can significantly influence reaction rates and substrate solubility. While CuAAC is known for its robustness in a variety of solvents, including aqueous buffers, some considerations are important.[3]

  • Aqueous vs. Organic Solvents: For bioconjugation, aqueous buffers are preferred.[7] However, for less polar substrates, organic solvents like DMF, t-butanol/water mixtures, or DMSO may be necessary to ensure solubility.[9][10]

  • Buffer Compatibility: When using buffers, it is important to avoid those that can strongly coordinate with copper, such as Tris buffers.[7][12] Phosphate, acetate, HEPES, or MOPS buffers are generally suitable.[12] High concentrations of chloride ions (>0.2 M) should also be avoided as they can compete for copper binding.[7][12]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the CuAAC reaction with Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate. Optimization of specific parameters may be necessary depending on the azide coupling partner.

Materials and Reagents

  • Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., deoxygenated water, t-butanol/water mixture, or DMF)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer

Workflow Diagram

Caption: General workflow for the CuAAC protocol.

Procedure

  • Reagent Preparation (Stock Solutions):

    • Prepare a stock solution of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate in the chosen solvent.

    • Prepare a stock solution of the azide coupling partner in the same solvent.

    • Prepare a fresh stock solution of sodium L-ascorbate in deoxygenated water (e.g., 1 M).[10]

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 50 mM).[10]

    • Prepare a stock solution of the chosen ligand (e.g., THPTA, 50 mM in water).[1]

  • Reaction Setup:

    • In a clean, dry reaction vessel equipped with a magnetic stir bar, add the Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate solution.

    • Add the azide solution. A 1:1 to 1.2:1 molar ratio of alkyne to azide is typically used.

    • Add the solvent to achieve the desired final reaction concentration.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[5]

  • Catalyst Addition:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[7][8]

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (typically 5-10 mol%).

    • Immediately add the premixed copper/ligand solution to the reaction mixture to initiate the cycloaddition.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. For sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be required to increase the reaction rate.[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[13][14]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[13][14]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[13][15]

Data Presentation: Typical Reaction Parameters

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
Copper Catalyst Loading 1-5 mol%Sufficient for most reactions; higher loading may be needed for hindered substrates.[9]
Ligand:Copper Ratio 2:1 to 5:1Protects the Cu(I) catalyst and accelerates the reaction.[7][8]
Sodium Ascorbate 5-10 mol%Ensures complete reduction of Cu(II) to Cu(I).
Temperature Room Temperature to 60 °CHigher temperatures can overcome steric hindrance.[9]
Reaction Time 1-24 hoursDependent on substrate reactivity and reaction conditions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (Cu(II) formation) - Poor quality of reagents - Steric hindrance- Ensure proper degassing of the reaction mixture.[5] - Use fresh, high-purity reagents. - Increase reaction temperature or consider microwave irradiation.[9] - Use a more effective ligand, such as an NHC-based catalyst.[9]
Slow Reaction Rate - Low catalyst loading - Steric hindrance - Low reactant concentration- Increase the catalyst loading (up to 5 mol%). - Increase the reaction temperature.[9] - Increase the concentration of the reactants if solubility allows.[9]
Formation of Side Products - Oxidative homocoupling of the alkyne- Ensure a sufficient excess of sodium ascorbate is used.[3] - Maintain an inert atmosphere throughout the reaction.

Self-Validating System: Ensuring Reaction Success

To validate the protocol and troubleshoot potential issues, a small-scale test reaction is highly recommended before committing larger quantities of valuable materials. This can be done using a model azide and monitoring the reaction by TLC or LC-MS. The appearance of the triazole product and the disappearance of the starting materials will confirm the viability of the chosen conditions.

Mechanism of the CuAAC Reaction

The CuAAC reaction proceeds through a catalytic cycle that is now widely believed to involve a dinuclear copper intermediate.[6][16]

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide R-C≡C-Cu CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Catalyst Regeneration Product Triazole Product Triazolyl_Cu->Product + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

The key steps include the formation of a copper(I) acetylide, coordination of the azide, formation of a six-membered copper metallacycle, and subsequent ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the active catalyst.[3]

References

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. (n.d.).
  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands - Vector Labs. (n.d.).
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15).
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. (n.d.).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC. (n.d.).
  • dealing with inconsistent click chemistry efficiency between experiments - Benchchem. (n.d.).
  • mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) - Benchchem. (n.d.).
  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem. (n.d.).
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (2025, November 11).
  • Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes - Benchchem. (n.d.).
  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) - SigutLabs. (2024, October 2).
  • DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. (2022, November 10).
  • Copper click chemistry mechanism unravelled | Research. (2015, June 11).
  • A kinetics study of copper-catalysed click reactions in ionic liquids - RSC Publishing. (n.d.).
  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - SciELO. (n.d.).
  • Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC. (n.d.).
  • CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids - MDPI. (2024, January 11).
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Benchchem. (n.d.).
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.t.).

Sources

Application Note: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate as a Rigid 3D Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

Modern medicinal chemistry has increasingly recognized the limitations of flat, sp2 -hybridized aromatic rings. High aromatic ring counts frequently correlate with poor aqueous solubility, high lipophilicity, promiscuous off-target binding (such as hERG liability), and susceptibility to cytochrome P450 (CYP450) oxidative metabolism[1]. To circumvent these liabilities, drug discovery programs have adopted the "Escape from Flatland" strategy, replacing planar benzenes with saturated, sp3 -rich three-dimensional scaffolds[2].

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (CAS: 1936274-35-9) is a highly versatile, bifunctional building block featuring a rigid bicyclo[2.2.1]heptane (norbornane) core. With functional handles at the 1,4-bridgehead positions, this scaffold provides a perfectly collinear (180°) exit vector. It serves as an exceptional structural mimic for para-substituted benzenes or internal alkynes, while drastically increasing the fraction of sp3 carbons ( Fsp3​ ) in the resulting drug candidate[3].

Physicochemical Profiling & Geometric Data

To successfully deploy a bioisostere, the geometric mimicry must be precise enough to maintain target binding affinity, while the physicochemical shift must be significant enough to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile[4].

The 1,4-disubstituted bicyclo[2.2.1]heptane (BCHep) core offers a slightly more compact C–C distance compared to a para-phenyl ring, making it an ideal fit for tight binding pockets where larger bioisosteres like bicyclo[2.2.2]octane (BCO) might introduce steric clashes.

Table 1: Geometric and Physicochemical Comparison of para-Phenyl Bioisosteres
ScaffoldExit Vector Angle (°)C1–Cn Distance (Å)Core Fsp3​ Lipophilicity Impact ( Δ cLogP)
para-Benzene 180°2.800.00Baseline
1,3-Bicyclo[1.1.1]pentane (BCP) 180°1.851.00Moderate Reduction
1,4-Bicyclo[2.2.1]heptane (BCHep) 180°2.401.00High Reduction
1,4-Bicyclo[2.2.2]octane (BCO) 180°2.601.00Highest Reduction

Data synthesized from structural analyses of saturated C( sp3 )-rich bioisosteres[1][3].

Synthetic Strategy: Orthogonal Functionalization

The power of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate lies in its orthogonal reactivity. The C1 methyl ester can be selectively saponified and subjected to amide coupling, while the C4 terminal alkyne is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.

G Start Methyl 4-ethynylbicyclo[2.2.1] heptane-1-carboxylate Hydrolysis Saponification (LiOH, THF/MeOH/H2O) Start->Hydrolysis C1 Ester Modification Acid 4-ethynylbicyclo[2.2.1] heptane-1-carboxylic acid Hydrolysis->Acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amide Product1 Bridgehead Amide Intermediate Amide->Product1 Click CuAAC Click Chemistry (R'-N3, Cu(I)) Product1->Click C4 Alkyne Modification Product2 1,4-Disubstituted Triazole-BCHep-Amide Click->Product2

Workflow for the orthogonal functionalization of the BCHep bifunctional bioisostere.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure high fidelity in structural derivatization.

Protocol A: Saponification of the C1 Methyl Ester

Causality & Expert Insight: Bridgehead esters can be sterically shielded. While methyl esters typically hydrolyze easily, using a mixed solvent system of THF/MeOH/H 2​ O (3:1:1) is critical here. It ensures complete solvation of the highly lipophilic bicyclic core while maintaining the solubility of the lithium hydroxide salt.

  • Initiation: Dissolve Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (1.0 eq, 500 mg) in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.2 M).

  • Reaction: Add LiOH·H 2​ O (3.0 eq). Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Validation (TLC): Monitor consumption of the starting material via TLC (Hexanes/EtOAc 4:1). Note: The terminal alkyne will actively reduce KMnO 4​ stain, appearing as a bright yellow spot against a purple background.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash with Et 2​ O to remove unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl. The bridgehead carboxylic acid will precipitate or phase-separate. Extract with EtOAc (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield 4-ethynylbicyclo[2.2.1]heptane-1-carboxylic acid.

Protocol B: Bridgehead Amide Coupling

Causality & Expert Insight: The C1 carboxylate is situated at a rigid bridgehead position. Because bridgehead carbons cannot undergo Walden inversion or standard SN​2 transitions, they are sterically encumbered. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics. We mandate the use of HATU, which generates a highly reactive 7-azabenzotriazole active ester, driving the amidation forward despite the 3D steric bulk.

  • Activation: Dissolve the carboxylic acid from Protocol A (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Validation (LC-MS): Confirm the disappearance of the active ester mass and the appearance of the product mass [M+H] + .

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to remove residual DMF. Dry and purify via flash chromatography.

Protocol C: CuAAC (Click Chemistry) of the C4 Ethynyl Group

Causality & Expert Insight: The C4 ethynyl group projects rigidly outward at a 180° vector, making it highly accessible. Sodium ascorbate must be used in slight excess relative to the copper catalyst to maintain copper in the +1 oxidation state, strictly preventing oxidative Glaser homocoupling of the bioisostere.

  • Preparation: Suspend the alkyne-amide intermediate (1.0 eq) and the target organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and H 2​ O (0.1 M).

  • Catalysis: Add CuSO 4​ ·5H 2​ O (0.05 eq) followed immediately by freshly prepared sodium ascorbate solution (0.15 eq).

  • Reaction: Stir at room temperature for 12 hours. The reaction typically transitions from a clear solution to a heterogeneous suspension as the triazole product forms.

  • Workup: Dilute with water and extract with DCM. Wash with dilute NH 4​ OH to strip residual copper salts (solution will turn faintly blue). Dry and concentrate to yield the final 3D-functionalized target.

Mechanistic & ADME Advantages in Drug Design

Replacing a planar arene with the bicyclo[2.2.1]heptane core fundamentally alters the metabolic fate of a molecule[1]. Flat arenes are highly susceptible to CYP450-mediated epoxidation, which can lead to reactive electrophilic intermediates (e.g., quinone imines) that covalently bind to hepatic proteins, causing idiosyncratic drug toxicity.

By substituting the arene with a fully saturated sp3 core, the π -electron system is removed. The rigid C−H bonds of the bicyclic system are sterically shielded and possess higher bond dissociation energies, effectively blocking epoxidation and significantly extending the compound's metabolic half-life.

ADME cluster_0 Traditional Flat Arene cluster_1 3D sp³-Rich Bioisostere Arene para-Substituted Benzene CYP CYP450 Epoxidation Arene->CYP Tox Reactive Metabolites (Toxicity / High Clearance) CYP->Tox BCHep 1,4-Bicyclo[2.2.1]heptane Shield Steric Shielding & Lack of π-System BCHep->Shield Stable Metabolic Stability (Improved Half-life) Shield->Stable

Mechanistic pathway illustrating how 3D bioisosteres prevent CYP450-mediated toxic metabolite formation.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry (2025). 1

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry (2024). 3

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry (2025). 2

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (2023). 4

Sources

Application Note: Sonogashira Cross-Coupling Protocols for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate in Bioisosteric Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Rationale

The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of rigid, sp3 -rich three-dimensional scaffolds. High aromatic ring counts in drug candidates are frequently associated with poor aqueous solubility, high lipophilicity, and off-target effects (e.g., hERG inhibition). To mitigate these liabilities, bicyclic systems such as bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.2.2]octanes (BCOs), and bicyclo[2.2.1]heptanes have emerged as premier bioisosteres for planar phenyl rings [1].

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a highly valuable bifunctional building block. The bicyclo[2.2.1]heptane core serves as an excellent geometric mimic for para- and meta-substituted arenes, preserving the vector projection of substituents while significantly increasing the fraction of saturated carbons ( Fsp3​ )[2]. The terminal alkyne provides a versatile handle for Sonogashira cross-coupling, enabling the direct attachment of this 3D scaffold to aryl or heteroaryl cores of active pharmaceutical ingredients (APIs).

However, unlike highly reactive aryl alkynes (e.g., phenylacetylene), fully aliphatic, sterically bulky alkynes present unique kinetic challenges in cross-coupling reactions. This application note details the mechanistic rationale, condition optimization, and a validated protocol for the efficient Sonogashira coupling of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.

Mechanistic Insights & Causality

The Sonogashira cross-coupling reaction relies on a synergistic dual-catalytic cycle involving Palladium and Copper. When utilizing a sterically encumbered aliphatic alkyne like Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, several mechanistic bottlenecks must be addressed:

  • Retarded Transmetalation: The steric bulk of the bicyclo[2.2.1]heptane cage shields the copper-acetylide intermediate. This steric hindrance slows down the transmetalation step (transfer of the alkyne from Cu to the Pd(II) center) [3].

  • Competing Glaser Homocoupling: Because transmetalation is slow, the copper-acetylide intermediate has a longer half-life in the reaction mixture. If trace amounts of oxygen are present, the alkyne will rapidly undergo oxidative Glaser homocoupling, depleting the starting material.

  • Catalyst Deactivation: Elevated temperatures are required to overcome the activation energy barrier of the sterically hindered transmetalation. Consequently, highly stable Pd(II) precatalysts (such as Pd(PPh3​)2​Cl2​ or Pd(dppf)Cl2​ ) are preferred over Pd(PPh3​)4​ , which is prone to thermal degradation and aggregation into palladium black at higher temperatures.

By strictly enforcing anaerobic conditions (Schlenk technique) and providing sufficient thermal energy with a robust catalyst, the equilibrium is driven toward the desired cross-coupled product.

SonogashiraCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Alkyne] OxAdd->TransMet + Cu-Alkyne RedElim Reductive Elimination Product Formation TransMet->RedElim CuI CuI + Base TransMet->CuI releases Cu-X RedElim->Pd0 - Product Product Coupled Bioisostere RedElim->Product CuAlk Cu-Acetylide (Sterically Hindered) CuI->CuAlk + Alkyne CuAlk->TransMet transfers alkyne ArylX Aryl Halide (Ar-X) ArylX->OxAdd Alkyne Bicyclic Alkyne Alkyne->CuAlk

Caption: Synergistic Pd/Cu catalytic cycle highlighting the sterically hindered transmetalation step.

Optimization of Reaction Conditions

To establish a self-validating protocol, various parameters were evaluated using Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate and 4-iodoanisole as a model system. The quantitative data below illustrates the causality behind the final protocol selection.

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)BaseSolventTemp (°C)Yield (%)*Observation
1 Pd(PPh3​)4​ CuI Et3​N THF2512%Incomplete conversion; slow transmetalation.
2 Pd(PPh3​)4​ CuI Et3​N THF6545%Pd black precipitation observed.
3 Pd(PPh3​)2​Cl2​ CuI Et3​N THF6578%Good conversion; stable catalyst.
4 Pd(PPh3​)2​Cl2​ CuIDIPEADMF8089%Excellent conversion; high solubility.
5 Pd(PPh3​)2​Cl2​ NoneDIPEADMF805%Cu-free conditions fail for this bulky aliphatic alkyne.
6 Pd(dppf)Cl2​ CuI Cs2​CO3​ DMF8091%Optimal for highly deactivated aryl bromides.

*Yields determined by HPLC/UV at 254 nm against an internal standard.

Conclusion: Entry 4 represents the optimal balance of operational simplicity and high yield for standard aryl iodides, utilizing Pd(PPh3​)2​Cl2​ , CuI, and DIPEA in DMF at 80 °C.

Experimental Protocol

The following methodology provides a step-by-step guide for the synthesis of Methyl 4-(2-(4-methoxyphenyl)ethynyl)bicyclo[2.2.1]heptane-1-carboxylate.

Materials & Reagents
  • Alkyne: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (1.0 equiv, 1.0 mmol, 178.2 mg)

  • Aryl Halide: 4-Iodoanisole (1.1 equiv, 1.1 mmol, 257.4 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (0.05 equiv, 5 mol%, 35.1 mg)

  • Co-catalyst: Copper(I) iodide (CuI) (0.10 equiv, 10 mol%, 19.0 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 523 µL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole, Pd(PPh3​)2​Cl2​ , and CuI.

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill to establish a strictly inert atmosphere. Rationale: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the bicyclic alkyne.

Step 2: Reagent Addition 3. Dissolve Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate in 5.0 mL of anhydrous, sparged DMF. 4. Inject the alkyne solution into the Schlenk tube via syringe. 5. Inject the DIPEA via syringe. 6. Perform one final brief vacuum/argon cycle (careful not to evaporate the solvent).

Step 3: Heating & Reaction Execution 7. Transfer the sealed Schlenk tube to a pre-heated oil bath or heating block set to 80 °C. 8. Stir vigorously (800 rpm) for 12–16 hours. The solution will typically transition from a pale yellow suspension to a dark brown/black homogeneous solution. 9. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS to confirm the consumption of the bicyclic alkyne.

Step 4: Quenching & Workup 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. 12. Wash the organic layer with a saturated aqueous solution of NH4​Cl (2 × 20 mL) to remove the copper salts and amine base. Rationale: Copper complexes can cause streaking during chromatography; NH4​Cl effectively sequesters Cu(I/II) ions. 13. Wash with brine (20 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0% to 15% Ethyl Acetate in Hexanes. 15. Isolate the target coupled bioisostere and dry under high vacuum to afford the product as a solid.

Workflow Step1 1. Preparation Solid Reagents Vacuum/Argon x3 Step2 2. Addition Alkyne + DMF DIPEA Injection Step1->Step2 Step3 3. Reaction 80 °C Heating 12-16 Hours Step2->Step3 Step4 4. Workup EtOAc Dilution NH4Cl Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

References

  • Title: Synthesis of meta-substituted arene bioisosteres from[3.1.1]propellane Source: Nature (2022) URL: [Link]

  • Title: SOMOphilic Alkynylation of Unreactive Alkenes Enabled by Iron-Catalyzed Hydrogen Atom Transfer (Discussion on unactivated alkyne reactivity) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application Notes and Protocols: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Advent of Strained Alkynes in Bioorthogonal Chemistry

The field of bioconjugation has been revolutionized by the development of bioorthogonal chemistries, reactions that can proceed within a biological system without interfering with native biochemical processes.[1][2] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool for covalently linking molecules in complex biological environments.[3] Unlike its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[4]

The driving force behind SPAAC is the high ring strain of a cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide to form a stable triazole linkage.[5] This allows the reaction to proceed rapidly at physiological temperature and pH.[3] The bicyclo[2.2.1]heptane scaffold, a rigid and strained bridged cyclic system, offers a unique three-dimensional structure that can be leveraged to create highly reactive yet stable strained alkynes.[6] Derivatives of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, in particular, present a versatile platform for designing custom linkers for bioconjugation, with the ester group providing a convenient handle for further functionalization.

These bicyclic alkynes, often referred to as BCN (bicyclo[6.1.0]nonyne) type reagents in a broader context, offer a balance of high reactivity and small size.[7] The unique structural rigidity of the bicyclo[2.2.1]heptane core can also impart favorable pharmacokinetic properties in the resulting bioconjugates.[6] This guide provides a detailed exploration of the application of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate derivatives in SPAAC-mediated bioconjugation, offering both mechanistic insights and practical, field-proven protocols.

Core Principles and Mechanistic Overview

The fundamental principle of SPAAC lies in the concerted 1,3-dipolar cycloaddition between an azide and a strained alkyne.[3] The azide acts as the 1,3-dipole, while the strained alkyne, in this case, a derivative of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, serves as the dipolarophile. The significant ring strain of the bicyclic alkyne dramatically lowers the reaction's activation energy, enabling it to proceed efficiently without the need for a catalyst.[8]

The reaction is highly selective due to the bioorthogonal nature of both the azide and the strained alkyne functional groups.[9] These groups are largely absent in biological systems and do not react with the plethora of other functional groups present in biomolecules, ensuring specific ligation.[2]

Diagram: Generalized SPAAC Reaction Mechanism

SPAAC_Mechanism Azide Biomolecule-N₃ (Azide) Triazole Biomolecule-Triazole-R-R' Azide->Triazole [3+2] Cycloaddition Alkyne R-C≡C-R' (Strained Alkyne) Alkyne->Triazole

Sources

Application Notes and Protocols: Incorporating Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate into Novel Polymer Networks

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Bridged Aliphatic Scaffolds in Polymer Science

The bicyclo[2.2.1]heptane framework, a rigid and strained bridged cyclic system, offers a unique structural motif for the design of advanced polymer materials.[1][2] Its inherent rigidity can impart high thermal stability and mechanical strength to a polymer backbone, while the strained olefin of norbornene derivatives provides a reactive handle for controlled polymerization.[3][4] This guide explores the potential of a novel functionalized monomer, methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate , in the creation of sophisticated polymer networks. The strategic placement of a terminal alkyne (ethynyl group) opens a gateway to a plethora of post-polymerization modifications and network-forming reactions, most notably the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] The bridgehead carboxylate group can further be used to tune solubility and provides a potential site for the attachment of bioactive molecules.

This document serves as a detailed guide, providing both the scientific rationale and step-by-step protocols for the synthesis of this monomer and its subsequent incorporation into polymer networks through two distinct and powerful strategies:

  • Post-Polymerization Modification: Synthesis of a linear polymer followed by cross-linking via the pendant ethynyl groups.

  • Direct Network Formation: One-pot synthesis of a cross-linked network through copolymerization with a multifunctional azide.

These methodologies offer precise control over the final polymer architecture and properties, making them highly relevant for applications in drug delivery, tissue engineering, and advanced materials science.

Part 1: Synthesis of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Proposed Synthetic Pathway

A potential synthetic route could start from a precursor like methyl 4-oxobicyclo[2.2.1]heptane-1-carboxylate. The ketone at the 4-position can be converted to a terminal alkyne through a two-step process: reaction with a phosphonium ylide (Wittig-type reaction) to form an exocyclic double bond, followed by oxidative cleavage and subsequent reaction to form the alkyne. A more direct approach, and the one detailed below, involves the use of a protected alkyne nucleophile.

Monomer Synthesis A Methyl 4-oxobicyclo[2.2.1]heptane-1-carboxylate B Reaction with TMS-acetylene and n-BuLi A->B 1. TMS-acetylene, n-BuLi, THF, -78 °C C Intermediate alcohol B->C D Deprotection (e.g., TBAF) C->D 2. TBAF, THF E Methyl 4-ethynyl-4-hydroxybicyclo[2.2.1]heptane-1-carboxylate D->E F Dehydration (e.g., Martin's sulfurane) E->F 3. Martin's sulfurane G Methyl 4-ethynylbicyclo[2.2.1]hept-2-ene-1-carboxylate F->G H Hydrogenation (e.g., H2, Pd/C) G->H 4. H2, Pd/C I Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate H->I

Caption: Proposed synthesis of the target monomer.

Experimental Protocol: Monomer Synthesis

Materials:

  • Methyl 4-oxobicyclo[2.2.1]heptane-1-carboxylate

  • (Trimethylsilyl)acetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Martin's sulfurane

  • Palladium on carbon (Pd/C)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hydrogen gas (H₂)

Procedure:

  • Alkynylation: To a solution of (trimethylsilyl)acetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi dropwise. Stir for 30 minutes. Add a solution of methyl 4-oxobicyclo[2.2.1]heptane-1-carboxylate in anhydrous THF dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in THF and add a solution of TBAF. Stir at room temperature for 1 hour.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain methyl 4-ethynyl-4-hydroxybicyclo[2.2.1]heptane-1-carboxylate.

  • Dehydration: To a solution of the alcohol in an appropriate solvent, add Martin's sulfurane and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Quench the reaction and purify the resulting alkene, methyl 4-ethynylbicyclo[2.2.1]hept-2-ene-1-carboxylate, by column chromatography.

  • Hydrogenation: Dissolve the alkene in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of Pd/C. Subject the mixture to an atmosphere of hydrogen gas and stir until the reaction is complete.

  • Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the final product, methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate , by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Strategy 1 - Linear Polymer Synthesis and Post-Polymerization Cross-linking

This strategy involves the initial synthesis of a linear polymer, which can be thoroughly characterized before being cross-linked into a network. This approach offers excellent control over the polymer backbone characteristics. For this, a norbornene derivative of our monomer is required to undergo Ring-Opening Metathesis Polymerization (ROMP).[3][7][8]

A. Synthesis of the Corresponding Norbornene Monomer

The unsaturated analog, methyl 4-ethynylbicyclo[2.2.1]hept-5-ene-1-carboxylate , can be synthesized using a similar strategy as described in Part 1, but starting from a bicyclo[2.2.1]hept-5-ene precursor.

B. Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for polymerizing strained cyclic olefins like norbornene derivatives, often yielding well-defined polymers with low polydispersity.[4]

ROMP and Crosslinking Monomer Methyl 4-ethynylbicyclo[2.2.1]hept-5-ene-1-carboxylate ROMP ROMP Monomer->ROMP Catalyst Grubbs' Catalyst (e.g., G3) Catalyst->ROMP LinearPolymer Linear Poly(norbornene) with Pendant Alkyne Groups ROMP->LinearPolymer CuAAC CuAAC (CuSO4, NaAsc) LinearPolymer->CuAAC Crosslinker Diazide Cross-linker (e.g., bis(2-azidoethyl) ether) Crosslinker->CuAAC Network Cross-linked Polymer Network CuAAC->Network

Caption: Workflow for linear polymer synthesis via ROMP and subsequent cross-linking.

Experimental Protocol: ROMP and Network Formation

Materials:

  • Methyl 4-ethynylbicyclo[2.2.1]hept-5-ene-1-carboxylate

  • Grubbs' third-generation catalyst (G3)

  • Bis(2-azidoethyl) ether (or other diazide cross-linker)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Anhydrous and deoxygenated dichloromethane (DCM)

  • Anhydrous and deoxygenated N,N-dimethylformamide (DMF)

  • Ethyl vinyl ether

  • Methanol

Procedure: Linear Polymer Synthesis (ROMP)

  • In a glovebox, dissolve the norbornene monomer in anhydrous, deoxygenated DCM.

  • In a separate vial, dissolve the G3 catalyst in a small amount of anhydrous, deoxygenated DCM.

  • Add the catalyst solution to the monomer solution with stirring. The reaction progress can be monitored by the increase in viscosity.

  • After the desired time (or until monomer consumption is complete as monitored by ¹H NMR), quench the polymerization by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum.

Characterization of the Linear Polymer: The resulting linear polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the structure.

PropertyExpected Value
Mn ( g/mol )Controllable by monomer-to-initiator ratio
PDI< 1.2

Procedure: Post-Polymerization Cross-linking (CuAAC)

  • Dissolve the alkyne-functionalized linear polymer and the diazide cross-linker (e.g., in a 1:0.5 molar ratio of alkyne to azide groups for a 1:1 stoichiometry) in DMF.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Add the sodium ascorbate solution to the polymer solution, followed by the copper(II) sulfate solution.

  • Stir the mixture at room temperature. The formation of a gel indicates successful cross-linking.

  • The resulting polymer network can be purified by swelling in a good solvent (e.g., DMF or THF) to remove any unreacted components, followed by washing with a non-solvent (e.g., water or methanol) and drying.

Part 3: Strategy 2 - Direct Network Formation via Azide-Alkyne Polycycloaddition

This approach offers a more direct route to the polymer network by copolymerizing the ethynyl-functionalized monomer with a multifunctional azide in a single step.[9][10][11] This method is particularly useful for creating hydrogels and other cross-linked materials in situ.

Direct Network Formation Monomer Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate CuAAC CuAAC (CuSO4, NaAsc, Solvent) Monomer->CuAAC Crosslinker Multifunctional Azide (e.g., Tris(2-azidoethyl)amine) Crosslinker->CuAAC Network Cross-linked Polymer Network CuAAC->Network

Caption: Workflow for direct one-pot network synthesis via CuAAC.

Experimental Protocol: Direct Network Synthesis

Materials:

  • Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

  • A multifunctional azide cross-linker (e.g., tris(2-azidoethyl)amine for a 3D network)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • A suitable solvent (e.g., a mixture of THF and water, or DMF)

Procedure:

  • Dissolve the ethynyl-functionalized monomer and the multifunctional azide cross-linker in the chosen solvent. The stoichiometry of alkyne to azide groups should be carefully controlled to achieve the desired network properties. A 1:1 ratio is often targeted.

  • Prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate.

  • Add the sodium ascorbate solution to the monomer/cross-linker solution, followed by the copper(II) sulfate solution, with vigorous stirring.

  • Continue stirring at room temperature. The time to gelation will depend on the concentrations of reactants and catalyst.

  • After gelation, allow the network to cure for an extended period (e.g., 24 hours) to ensure complete reaction.

  • Purify the resulting polymer network by immersing it in a good solvent to extract any soluble species, followed by washing and drying.

Characterization of the Polymer Network: The properties of the cross-linked network can be assessed by swelling studies to determine the cross-link density, and by techniques such as thermogravimetric analysis (TGA) for thermal stability and dynamic mechanical analysis (DMA) for mechanical properties.

PropertyMeasurement TechniqueSignificance
Swelling RatioGravimetric analysisIndicates cross-link density
Thermal Stability (Td)TGADetermines the degradation temperature
Storage Modulus (E')DMAMeasures the stiffness of the material

Conclusion and Future Outlook

The incorporation of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate into polymer networks presents a versatile platform for the development of novel materials with tunable properties. The rigid bicycloalkane core provides a robust scaffold, while the strategically placed ethynyl and carboxylate functionalities offer a rich chemical playground for researchers. The protocols detailed herein provide a solid foundation for exploring these possibilities. By varying the cross-linker density, the nature of the cross-linker, and by further functionalizing the carboxylate group, a wide array of materials tailored for specific applications in drug delivery, regenerative medicine, and advanced coatings can be envisioned. The combination of the unique properties of the bicyclo[2.2.1]heptane skeleton with the efficiency and orthogonality of click chemistry paves the way for the next generation of high-performance polymer networks.

References

  • Barrett, A. G. M., & Yousaf, M. (n.d.). Post-polymerization Modification via Azide Alkyne Cycloaddition Reactions. Wiley-VCH.
  • Wilcox Jr., C. F., & Leung, C. (n.d.). Preparation of 4-substituted-bicyclo[2.2.1]heptane-1-carboxylic acids. The Journal of Organic Chemistry.
  • (n.d.). Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate. PubChem. [Link]

  • (n.d.). Bicyclo[2.2.1]heptane: Organic Chemistry Study Guide. Fiveable.
  • (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
  • (n.d.). Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Organic Letters.
  • (n.d.). The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer. NSF PAR.
  • (n.d.). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers.
  • (n.d.). Ring-Opening Metathesis Polymerization of Norbornene-Based Monomers Obtained via the Passerini Three Component Reaction. PubMed.
  • (n.d.).
  • (n.d.). Synthesis of Bridgehead Substituted Bicyclo[2.2.1]Heptanes. Radical Cyclization of an Oxime Ether and an α,β-Unsaturated Ester.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.). Modular synthesis of block copolymers via cycloaddition of terminal azide and alkyne functionalized polymers.
  • (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PMC.
  • (n.d.). Organic Syntheses Procedure.
  • (n.d.). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.
  • (n.d.). Process for preparing bicyclo 2.2.1]heptane derivatives.
  • (n.d.). (PDF) Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition.
  • (n.d.). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.
  • (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
  • (n.d.). Document: 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. ChEMBL.
  • (n.d.). Methyl 4-hydroxybicyclo[2.2.
  • (n.d.). 2-Aza[6][6] Bicyclo Heptane Derivatives: Ring Expansion, Fragmentation and Synthesis of a Potential TxA 2 antagonist. ResearchGate.

  • (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • (n.d.). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)
  • (n.d.). Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). Macromolecules.
  • (n.d.).
  • (n.d.). C−H Functionalization and Allylic Amination for Post‐Polymerization Modification of Polynorbornenes.
  • (n.d.). C‐H Functionalization and Allylic Amination for Post‐Polymerization Modification of Polynorbornenes.
  • (n.d.). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry.
  • (n.d.). An asymmetric approach to bicyclo[2.2.

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & Protocols for Bridgehead Alkyne Functionalization

As a Senior Application Scientist, I frequently consult with researchers struggling to improve yields during the late-stage functionalization of bifunctional bicyclic scaffolds[1]. Synthesizing Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate presents a classic chemoselectivity challenge: you must convert a sterically constrained C4-formyl group (aldehyde) into a terminal alkyne while strictly preserving the highly electrophilic C1-methyl ester[2].

Standard textbook approaches often fail here. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to maximize your reaction yield.

Reaction Pathway Analysis

The diagram below illustrates the mechanistic divergence between the two most common alkyne synthesis pathways. Understanding this logical relationship is critical to troubleshooting your yield.

G cluster_CF Corey-Fuchs Pathway (Not Recommended) cluster_OB Ohira-Bestmann Pathway (Optimal) A Starting Material: Methyl 4-formylbicyclo[2.2.1] heptane-1-carboxylate B gem-Dibromoalkene Intermediate A->B CBr4, PPh3, Zn (Wittig-type) C Target Molecule: Methyl 4-ethynylbicyclo[2.2.1] heptane-1-carboxylate A->C Dimethyl (1-diazo-2-oxopropyl)phosphonate, K2CO3, MeOH (Mild, Ester-Compatible) D FAILED YIELD Ester Cleavage / Ketone Formation (Due to n-BuLi attack) B->D n-BuLi (2.0+ eq) (Strong Nucleophile)

Mechanistic divergence in bridgehead alkyne synthesis highlighting ester compatibility.

Troubleshooting Guide & FAQs

Q1: Why does the standard Corey-Fuchs protocol result in near-zero yield and complex mixtures for this specific substrate? The Causality: The failure occurs during the Fritsch-Buttenberg-Wiechell rearrangement step[3]. The second stage of the Corey-Fuchs reaction requires two equivalents of a strong base (typically n-BuLi) to induce halogen-metal exchange and subsequent α -elimination[4]. Because n-BuLi is a highly reactive nucleophile, it indiscriminately attacks the C1-methyl ester, leading to tertiary alcohols or ketones rather than the desired bridgehead alkyne. For substrates containing unprotected esters, the Corey-Fuchs route is mechanistically flawed.

Q2: I switched to the Ohira-Bestmann homologation, but my aldehyde conversion stalled at 50%. What is the mechanistic cause? The Causality: This is typically caused by reagent degradation or insufficient basicity to generate the active Seyferth-Gilbert intermediate. The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) must be cleaved by methoxide (generated from K2​CO3​ in MeOH) to form the active dimethyl diazomethylphosphonate anion[5]. If the K2​CO3​ is not finely milled, or if the reaction is kept strictly at 0 °C without warming to room temperature, the cleavage is incomplete[6]. Actionable fix: Use freshly powdered anhydrous K2​CO3​ (2.0 eq) and allow the reaction to warm to 22 °C after the initial reagent addition[7].

Q3: How can I prevent ester saponification during the Ohira-Bestmann reaction? The Causality: Saponification requires water. While K2​CO3​ in methanol is mild, the presence of adventitious moisture will generate hydroxide ions ( OH− ), which rapidly hydrolyze the C1-methyl ester to the corresponding carboxylic acid[8]. Because transesterification with the solvent (methanol) simply regenerates the methyl ester, strictly anhydrous conditions completely eliminate the risk of ester degradation. Actionable fix: Flame-dry your glassware and use anhydrous MeOH under an inert argon atmosphere.

Quantitative Pathway Comparison

To justify the shift from Corey-Fuchs to Ohira-Bestmann, review the quantitative parameters and compatibility metrics below:

ParameterCorey-Fuchs MethodOhira-Bestmann Method (Recommended)
Reagents CBr4​ , PPh3​ , n-BuLiDimethyl (1-diazo-2-oxopropyl)phosphonate, K2​CO3​
Base Nucleophilicity Extremely High (n-BuLi)Low (Methoxide / Carbonate)
Ester Compatibility Poor (Requires protection)Excellent (Transesterification is silent)
Operating Temperature -78 °C to Room Temp0 °C to 22 °C
Expected Yield < 15% (Extensive side-products)75% - 88%
Self-Validating Experimental Protocol

This protocol utilizes the Ohira-Bestmann homologation to ensure high yields while protecting the methyl ester[6]. The procedure includes built-in validation checks so you can verify the reaction's success in real-time.

Materials:

  • Methyl 4-formylbicyclo[2.2.1]heptane-1-carboxylate (1.0 eq)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ), finely powdered (2.0 eq)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon.

  • Substrate Solvation: Dissolve Methyl 4-formylbicyclo[2.2.1]heptane-1-carboxylate (1.0 eq) in anhydrous MeOH (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the finely powdered anhydrous K2​CO3​ (2.0 eq) in one portion. Stir for 5 minutes.

  • Reagent Introduction: Rapidly add the Ohira-Bestmann reagent (1.2 eq) via syringe[7].

  • Reaction Monitoring (Self-Validating Step): Remove the ice bath and allow the mixture to warm to 22 °C.

    • Visual Cue: You should observe mild effervescence (bubbling). This is N2​ gas evolving as the diazo intermediate collapses into the alkyne. If no bubbling occurs, your K2​CO3​ may be degraded or wet.

    • TLC Check: Run a TLC (Hexanes/EtOAc 8:2) after 4 hours. The product alkyne will be slightly less polar than the starting aldehyde. If you observe a highly polar, baseline-retained spot, moisture has compromised your reaction (carboxylic acid formation).

  • Quench & Extraction: Once TLC indicates complete consumption of the aldehyde (typically 12-18 hours), dilute the mixture with diethyl ether and quench with a saturated aqueous NaHCO3​ solution. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.

References
  • "Corey-Fuchs reaction" - Wikipedia. Verified mechanistic overview of the Fritsch-Buttenberg-Wiechell rearrangement and carbene intermediates. URL: [Link]

  • "Corey-Fuchs Reaction" - Organic Chemistry Portal. Details on the incompatibility of strong lithium bases with sensitive functional groups. URL:[Link]

  • "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction" - Organic Syntheses (2024, 101, 258-273). Authoritative protocol on the preparation and application of the Ohira-Bestmann reagent. URL:[Link]

  • "Total Synthesis of (+)-Superstolide A" - PMC - NIH. Discussion on Seyferth-Gilbert homologation troubleshooting and ester protecting group strategies. URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Click Reactions with Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a highly valuable, rigid bicyclic building block used in advanced drug discovery. However, because the ethynyl group is located at the C4 bridgehead position, it presents severe steric hindrance. This physical bulk shields the alkyne from the incoming azide and the bulky copper-ligand complex during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to force these refractory click reactions to completion.

Troubleshooting Workflow

G Start Start: CuAAC with Bridgehead Alkyne CheckConv LC-MS Conversion > 90%? Start->CheckConv Success Proceed to Purification CheckConv->Success Yes Fail1 Low Conversion / Steric Block CheckConv->Fail1 No OptLigand Switch to BTTAA Ligand Increase Temp to 45°C Fail1->OptLigand CheckConv2 LC-MS Conversion > 90%? OptLigand->CheckConv2 CheckConv2->Success Yes RuAAC Switch to RuAAC (Cp*RuCl(PPh3)2) Microwave 80°C CheckConv2->RuAAC No RuAAC->Success Complete

Workflow for overcoming steric hindrance in bridgehead alkyne click reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my standard CuAAC reaction stall at <20% conversion with this specific bicyclic alkyne? A: The failure is rooted in the transition state geometry. In standard CuAAC, the formation of the dinuclear copper-acetylide intermediate requires a relatively unhindered approach trajectory. The rigid bicyclo[2.2.1]heptane core acts as a "steric umbrella," physically blocking the azide from attacking the copper-activated alkyne[1]. Furthermore, bridgehead alkynes exhibit altered sp-carbon nucleophilicity due to adjacent ring strain, increasing the activation energy required to reach the transition state[2]. Standard ligands like TBTA cannot stabilize the Cu(I) state long enough for this sluggish reaction to complete before oxidative degradation occurs.

Q2: Which Cu(I)-stabilizing ligands are best suited to overcome this steric bulk? A: You must abandon first-generation ligands like TBTA and switch to highly active, water-soluble third-generation tripodal ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). BTTAA provides superior stabilization of the Cu(I) oxidation state, preventing disproportionation during the extended reaction times required for hindered substrates[3]. Because the reaction kinetics are slow, the catalyst is exposed to dissolved oxygen for longer; BTTAA acts as a protective shield, maintaining catalytic turnover even at lower copper concentrations[4][5].

Q3: How should I adjust the Copper-to-Ligand ratio for this hindered substrate? A: For unhindered alkynes, a 1:1 or 1:2 Cu:Ligand ratio is often sufficient. However, for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, we recommend a 1:5 or 1:6 (Cu:BTTAA) ratio [4]. The excess ligand ensures that every Cu(I) ion remains coordinated and protected from reactive oxygen species (ROS) generated by the ascorbate/O 2​ redox cycle over a 12- to 24-hour period.

Q4: If optimized CuAAC still yields poor conversion, what are my alternative click methodologies? A: If steric hindrance completely blocks the 1,4-trajectory, switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using Cp*RuCl(PPh3)2. RuAAC operates via a fundamentally different mechanism: it involves the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, rather than a metal-acetylide[6][7]. While RuAAC typically yields the 1,5-disubstituted triazole, the ruthenium center can sometimes accommodate different steric profiles, offering a bypass when CuAAC fails.

Mechanism Alkyne Hindered Bridgehead Alkyne + Azide CuCat Cu(I) + BTTAA Catalyst Alkyne->CuCat RuCat Cp*RuCl(PPh3)2 Catalyst Alkyne->RuCat CuInt Cu-Acetylide Intermediate (Sterically Demanding) CuCat->CuInt Product14 1,4-Disubstituted Triazole CuInt->Product14 Reductive Elimination RuInt Oxidative Coupling (Ruthenacycle Intermediate) RuCat->RuInt Product15 1,5-Disubstituted Triazole RuInt->Product15 Reductive Elimination

Mechanistic divergence of CuAAC and RuAAC for bridgehead alkynes.

Quantitative Data: Ligand Comparison for Hindered Substrates

To assist in experimental design, the following table summarizes the performance metrics of common Cu(I) ligands when applied to sterically hindered bridgehead alkynes[3][4][5].

Ligand GenerationLigand NameAqueous SolubilityRelative Reaction Rate (Hindered Substrates)Optimal Cu:Ligand RatioOxidation Protection (Half-life of Cu(I))
1st GenTBTA Very Low (Requires DMSO/DMF)Baseline (1x)1:1 to 1:2Low (< 2 hours)
2nd GenTHPTA HighModerate (3x)1:2 to 1:4Moderate (~6 hours)
3rd GenBTTAA HighHigh (8x - 10x) 1:5 to 1:6 Excellent (> 18 hours)
Self-Validating Experimental Protocols
Protocol A: Sterically-Optimized CuAAC using BTTAA

Causality Note: Pre-complexing Cu(I) with BTTAA is critical to prevent immediate copper disproportionation upon addition to the reaction mixture. Elevated thermal energy (45°C) helps overcome the high activation barrier caused by the bridgehead steric bulk without degrading the azide.

  • Preparation of Catalyst Premix: In a degassed vial, combine 50 µL of 50 mM CuSO 4​ (aqueous) with 250 µL of 50 mM BTTAA ligand (aqueous) to achieve a 1:5 ratio. Incubate at room temperature for 10 minutes to allow the active complex to form.

  • Substrate Addition: In a separate reaction vessel, dissolve 0.1 mmol of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate and 0.12 mmol of the target azide (1.2 eq excess to drive kinetics) in 1 mL of a degassed t-BuOH/H 2​ O (1:1 v/v) mixture.

  • Initiation: Add the Cu/BTTAA premix to the substrate solution. Immediately add 100 µL of a freshly prepared 100 mM Sodium Ascorbate solution to reduce Cu(II) to the catalytically active Cu(I).

  • Thermal Activation: Seal the vessel under nitrogen and heat to 45°C with continuous stirring.

  • Self-Validation Check (4h & 12h): Sample 5 µL and analyze via LC-MS. If the conversion is <50% at the 4-hour mark, spike the reaction with an additional 50 µL of 100 mM Sodium Ascorbate to replenish the reducing environment.

  • Workup: After 18 hours, quench the reaction with 0.5 M EDTA to chelate the copper. Extract with EtOAc (3 x 5 mL), wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Microwave-Assisted RuAAC for Refractory Bridgehead Alkynes

Causality Note: RuAAC requires strict anhydrous and anaerobic conditions. Microwave irradiation provides the rapid, homogenous heating necessary to force the sterically demanding ruthenacycle formation[7].

  • Setup: In a microwave-safe vial, combine 0.1 mmol of the bicyclic alkyne and 0.1 mmol of the azide in 1.5 mL of anhydrous, degassed 1,4-dioxane.

  • Catalyst Addition: Inside a glovebox or under strict Schlenk conditions, add 5 mol% (0.005 mmol) of Cp*RuCl(PPh3)2.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 80°C for 45 minutes.

  • Self-Validation Check: Run a TLC (Hexanes:EtOAc 7:3). The disappearance of the alkyne spot indicates successful ruthenacycle reductive elimination. If the starting material persists, irradiate for an additional 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure and purify directly via silica gel chromatography to isolate the 1,5-disubstituted triazole.

References
  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry - ACS Publications. 2

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. NIH PMC. 1

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. NIH PMC. 3

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI.5

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications. 6

  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme Connect. 7

  • Strategies to enhance the catalytic turnover of Bttaa. Benchchem. 4

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Technical Support Center: Purification of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate and Removal of Alkyne Homocoupling Byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of alkyne homocoupling byproducts.

The synthesis of terminal alkynes is often plagued by the formation of symmetric 1,3-diyne byproducts through oxidative homocoupling, commonly known as Glaser coupling.[1] This side reaction can significantly reduce the yield of the desired product and complicate purification. The distinct polarity difference between the target molecule, Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, and its nonpolar diyne byproduct forms the basis for effective separation.

Troubleshooting Guide: Purification Issues

This section addresses common problems encountered during the purification of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.

Issue Probable Cause(s) Recommended Solution(s)
Co-elution of Product and Byproduct in Column Chromatography - Inappropriate Solvent System: The polarity of the mobile phase is too high, causing both compounds to move too quickly up the column. - Overloading the Column: Too much crude material was loaded, exceeding the separation capacity of the column.- Optimize the Mobile Phase: Systematically decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Monitor the separation by thin-layer chromatography (TLC). - Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified in a single run.
Significant Tailing of the Product Spot on TLC - Acidic Nature of the Carboxylic Acid Moiety: The free carboxylic acid (if hydrolysis of the methyl ester has occurred) can interact strongly with the silica gel. - Presence of Polar Impurities: Other polar byproducts may be present in the reaction mixture.- Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent to suppress the ionization of any carboxylic acid, reducing its interaction with the silica gel. - Wash the Crude Mixture: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[2]
Low Recovery of the Desired Product After Chromatography - Irreversible Adsorption on Silica Gel: Highly polar compounds can sometimes bind irreversibly to the stationary phase. - Product is Too Soluble in the Mobile Phase: The product may be eluting very quickly with the solvent front.- Use a Less Active Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel. - Start with a Very Non-polar Eluent: Begin elution with 100% hexane to ensure the product does not elute prematurely.
Diyne Byproduct Still Present After a Single Purification - Insufficient Resolution: The chosen purification method did not provide adequate separation.- Repeat the Purification: A second chromatographic purification may be necessary. - Consider Preparative TLC: For small quantities, preparative TLC can offer higher resolution for difficult separations.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for separating the desired product from the diyne byproduct?

The separation is based on the significant difference in polarity between your target molecule, Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, and the homocoupled diyne byproduct. The presence of the polar methyl ester group makes your desired product significantly more polar than the non-polar hydrocarbon backbone of the diyne. In normal-phase chromatography, the more polar compound (your product) will have a stronger affinity for the polar stationary phase (e.g., silica gel) and will therefore move more slowly, while the less polar diyne byproduct will elute faster.[5][6]

Q2: How can I minimize the formation of the homocoupling byproduct in the first place?

Minimizing the formation of the diyne byproduct during the reaction is the most effective strategy. Key methods include:

  • Utilize Copper-Free Conditions: Many modern cross-coupling reactions, such as the Sonogashira coupling, have copper-free protocols that effectively eliminate Glaser homocoupling.[7][8]

  • Rigorous Exclusion of Oxygen: Since Glaser coupling is an oxidative process, ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling.[7]

  • Use of a Protecting Group: Masking the terminal alkyne with a protecting group like a trimethylsilyl (TMS) group will prevent homocoupling. The protecting group can be removed in a subsequent step.[1]

Q3: What is the recommended starting solvent system for flash column chromatography?

A good starting point for developing a solvent system for flash column chromatography is to use thin-layer chromatography (TLC). Spot your crude reaction mixture on a TLC plate and test various solvent systems. A common starting eluent for separating compounds of differing polarities is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the polarity. The ideal solvent system will give a good separation between the product and the byproduct spots on the TLC plate.

Q4: Can I use recrystallization to purify my product?

Recrystallization can be an effective purification technique if a suitable solvent can be found in which the desired product and the diyne byproduct have significantly different solubilities.[2] Given the structural differences, it is plausible that a solvent system could be identified where the desired product is soluble at high temperatures but crystallizes out upon cooling, leaving the more non-polar diyne byproduct in the mother liquor. However, finding the optimal solvent or solvent mixture may require some experimentation.

Q5: Are there any non-chromatographic methods to remove the diyne byproduct?

Yes, liquid-liquid extraction can be a simple and effective first-pass purification step.[9] Since the diyne byproduct is very non-polar, you can dissolve your crude mixture in a solvent like diethyl ether or ethyl acetate and wash it with a polar solvent in which the byproduct is immiscible but some polar impurities might be removed. However, to separate the desired product from the diyne, chromatography is generally the most effective method due to their similar solubility in many organic solvents.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general method for the purification of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate using flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.

  • Prepare the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude mixture onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The exact gradient will depend on the separation observed by TLC.

  • Collect Fractions: Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.

Protocol 2: Preparative Thin-Layer Chromatography (Prep TLC)

This protocol is suitable for the purification of small quantities of the product.[4][10]

Materials:

  • Preparative TLC plate (e.g., 20x20 cm with a 1-2 mm silica gel layer)

  • Crude reaction mixture

  • Appropriate eluent (determined by analytical TLC)

  • Development chamber

  • UV lamp

  • Spatula or razor blade

  • Elution solvent (e.g., ethyl acetate or dichloromethane)

  • Filter pipette or funnel with a cotton plug

Procedure:

  • Prepare the Sample: Dissolve the crude mixture in a minimal amount of a volatile solvent.

  • Load the Plate: Carefully apply the sample as a thin, uniform band across the origin line of the preparative TLC plate.

  • Develop the Plate: Place the plate in a development chamber containing the chosen eluent and allow the solvent to run up the plate.

  • Visualize the Bands: After development, visualize the separated bands under a UV lamp and mark the band corresponding to the desired product.

  • Scrape the Band: Carefully scrape the silica gel containing the product band from the plate using a clean spatula or razor blade.

  • Elute the Product: Place the collected silica gel in a small column or pipette plugged with cotton. Elute the product from the silica gel using a polar solvent like ethyl acetate.

  • Concentrate the Product: Collect the eluate and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting Logic Flow

Troubleshooting_Purification start Crude Reaction Mixture tlc Analyze by TLC start->tlc good_sep Good Separation? tlc->good_sep column Flash Column Chromatography good_sep->column Yes optimize Optimize Solvent System (Decrease Polarity) good_sep->optimize No pure Pure Product column->pure coelution Co-elution Observed column->coelution coelution->optimize optimize->tlc prep_tlc Consider Preparative TLC optimize->prep_tlc prep_tlc->pure

Caption: A logical workflow for troubleshooting the purification of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.

Purification Workflow

Purification_Workflow crude Crude Mixture Product + Diyne Byproduct extraction Liquid-Liquid Extraction (Optional Pre-purification) crude->extraction chromatography Chromatographic Separation Silica Gel Column Hexane/Ethyl Acetate Gradient extraction->chromatography fractions Fraction Collection Monitor by TLC chromatography->fractions product Pure Product Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate fractions->product byproduct Byproduct Homocoupled Diyne fractions->byproduct

Caption: General experimental workflow for the purification process.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Byproducts in 1-Iodocyclohexene Cross-Coupling Reactions.
  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
  • BenchChem. (2025). How to avoid dimerization of terminal alkynes in synthesis.
  • Matyjaszewski, K., et al. (2017, February 20). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
  • BenchChem. (2025). A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols.
  • BenchChem. (2025). Purification strategies to remove starting material impurities.
  • Royal Society of Chemistry. (n.d.). Mechanistic investigation and further optimization of the aqueous Glaser−Hay bioconjugation. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments.
  • PMC. (n.d.). Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • University of Rochester, Department of Chemistry. (n.d.). How to Run Prep TLC.
  • (n.d.). Remove Sticky Reagents.
  • ResearchGate. (2019, August 9). How to do preparative tlc or prep tlc???.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction).
  • ChemRxiv. (n.d.). Giving preparative thin layer chromatography some tender loving care.
  • Sigma-Aldrich. (n.d.). TLC Plate Selection Guide.
  • Taylor & Francis Online. (2010, November 5). Effects of Bicyclic[7][11][11] Heptane Di-carboxylate on Properties, Crystallization, and Melting Behaviors of Isotactic Polypropylene. Retrieved from

  • eScholarship. (2024, March 27). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers.
  • PMC. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
  • ACS Nano. (2021, February 25). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces.
  • PubMed. (2017, March 20). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
  • ResearchGate. (2015, March 18). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?.
  • Wikipedia. (n.d.). Glaser coupling.
  • Alfa Chemistry. (n.d.). Eglinton Coupling Reaction.
  • Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content.
  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase (article).
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Google Patents. (n.d.). US20050075433A1 - Nucleating additive formulations of bicyclo[2.2.1]heptane dicarboxylate salts.
  • (2016, September 19). Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions.
  • Royal Society of Chemistry. (n.d.). Investigations Into the Mechanism of Copper-Mediated Glaser- Hay Couplings Using Electrochemical Techniques.
  • Khan Academy. (n.d.). Preparation of alkynes (video).
  • Organic Chemistry Portal. (n.d.). Eglinton Reaction.
  • (2010, March 15). Capture and release of alkyne-derivatized glycerophospholipids using cobalt chemistry.
  • SynArchive. (n.d.). Eglinton Reaction.
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  • (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
  • PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-methyl-, methyl ester.
  • PubChem. (n.d.). Bicyclo(2.2.1)heptane-1-carboxylic acid.
  • PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid.
  • Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems.

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Technical Support Center: Optimizing Aqueous Solubility for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with highly lipophilic, 3D-aliphatic building blocks. Here, we provide mechanistic troubleshooting, validated protocols, and formulation strategies to successfully solubilize Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate in aqueous assay buffers, particularly for in vitro screening and click chemistry (CuAAC) applications.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate so difficult to dissolve in standard assay buffers like PBS or Tris? A1: The core of this molecule is a bicyclo[2.2.1]heptane (norbornane) ring. This is a rigid, sp3-rich, 3D aliphatic structure that exhibits high lipophilicity (high LogP) and high crystal lattice energy[1],[2]. Furthermore, the molecule's substituents—a methyl ester and a terminal ethynyl (alkyne) group—are non-ionizable at physiological pH. Because it lacks basic or acidic functional groups, you cannot use pH adjustment (altering the fraction ionized) to improve its aqueous solubility[3].

Q2: When I dilute my DMSO stock into the aqueous assay buffer, the solution immediately turns cloudy. What is happening? A2: This is a classic example of "kinetic precipitation." The compound is highly soluble in 100% anhydrous DMSO. However, when you spike this concentrated stock into an aqueous buffer, the local concentration of water spikes rapidly, dropping the solvent's capacity below the compound's thermodynamic solubility limit[4]. The highly hydrophobic bicyclo[2.2.1]heptane core is forced out of solution, forming micro-precipitates that scatter light[5].

Q3: How can I maintain the compound in solution for cell-based assays without exceeding cytotoxic DMSO limits? A3: For most in vitro cell culture systems, the final DMSO concentration must be kept strictly ≤ 0.5% (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity and off-target metabolic effects[6],[4]. If your compound precipitates at this low DMSO concentration, you must employ solubility enhancers. We recommend host-guest complexation using β-cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin), which encapsulate the lipophilic core within a hydrophilic shell, drastically improving aqueous solubility without the toxicity associated with high organic solvent loads[7],[8].

Q4: I am using the ethynyl group for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in an aqueous buffer. How do I prevent precipitation and ensure the reaction works? A4: The terminal ethynyl (alkyne) group is an excellent handle for click chemistry[9]. To perform CuAAC in aqueous media with a lipophilic alkyne, you must use a water-soluble Cu(I) stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA binds Cu(I), maintaining its catalytic effectiveness in water while blocking its bioavailability, which prevents the generation of toxic reactive oxygen species (ROS) and keeps the catalytic complex soluble[10],[11].

Part 2: Quantitative Data & Formulation Strategies

To rationally design your assay buffer, refer to the physicochemical constraints and solubilization strategies summarized below.

Table 1: Physicochemical Properties & Solubilization Impact

Structural FeatureProperty ImpactSolubilization ChallengeRecommended Mitigation
Bicyclo[2.2.1]heptane Core High LogP, high 3D rigidity[1],[2]Drives hydrophobic aggregation in water.Cyclodextrin encapsulation[7].
Methyl Ester Group Polar, but non-ionizableInsufficient to overcome core lipophilicity; pH insensitive[3].Avoid pH-based solubilization. Use co-solvents.
Ethynyl (Alkyne) Group Non-polar, reactive handleRequires specific catalytic conditions for CuAAC[9].Use THPTA-stabilized Cu(I) in aqueous buffers[11].

Table 2: Solubilization Strategies & Recommended Limits for In Vitro Assays

StrategyAgentMax Recommended Conc. (In Vitro)Causality / Mechanism of Action
Co-solvent DMSO0.1% – 0.5% (v/v)[6]Disrupts hydrogen bonding in water, solvating the lipophilic core. High levels cause cytotoxicity[4].
Host-Guest Carrier HP-β-Cyclodextrin1% – 10% (w/v)[8]Hydrophobic cavity encapsulates the bicyclic core; hydrophilic exterior interfaces with water[7].
Surfactant Tween-200.01% – 0.05% (v/v)Forms micelles around the compound. Useful for biochemical assays, but can lyse cells at high conc.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity during your experiments.

Protocol 1: DMSO Stock Preparation & Step-Down Dilution

Objective: Minimize kinetic precipitation by controlling the solvent gradient.

  • Dissolution: Weigh the solid Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO [5].

  • Aqueous Spiking: Pre-warm your aqueous assay buffer to 37°C. Rapidly inject 1 µL of the appropriate DMSO dilution into 999 µL of the buffer while vortexing to achieve a final DMSO concentration of 0.1%[5].

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate and measure the optical density (OD) at 600 nm using a plate reader. An OD600​>0.05 compared to a buffer blank indicates colloidal scattering (precipitation). If precipitation occurs, proceed to Protocol 2.

Protocol 2: Host-Guest Complexation with HP-β-CD

Objective: Solubilize the compound when DMSO limits are exceeded.

  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS)[8].

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO compound stock dropwise (maintaining final DMSO ≤ 0.5%)[4].

  • Incubation: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow thermodynamic equilibrium of the inclusion complex[4].

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via UV-Vis or HPLC against a standard curve to quantify the exact concentration of the solubilized compound.

Protocol 3: Aqueous CuAAC (Click Chemistry) Labeling Workflow

Objective: Covalently link the ethynyl group to an azide-tagged target in water.

  • Target Prep: Dilute your azide-tagged biomolecule in the aqueous assay buffer.

  • Alkyne Addition: Add the HP-β-CD-solubilized Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate to the reaction mixture.

  • Catalyst Complexation: In a separate tube, mix 20 mM CuSO4​ with 100 mM THPTA ligand (1:5 molar ratio). This pre-complexation is critical to block Cu(I) bioavailability and prevent oxidative damage[11].

  • Initiation: Add the CuSO4​ /THPTA complex to the main reaction, followed immediately by 300 mM sodium ascorbate (reducing agent) to generate the active Cu(I) species[10],[11]. Incubate for 30-60 minutes at room temperature.

  • Self-Validation Step: Run the reaction mixture on an SDS-PAGE gel (for proteins) or LC-MS (for small molecules) to confirm the mass shift corresponding to the successful formation of the 1,2,3-triazole conjugate.

Part 4: Workflows & Logical Relationships

G Start Solid Methyl 4-ethynylbicyclo [2.2.1]heptane-1-carboxylate DMSO Dissolve in 100% DMSO (10-50 mM Stock) Start->DMSO Dilute Serial Dilution in DMSO then add to Aqueous Buffer DMSO->Dilute Check Precipitation / Cloudiness (Check OD at 600nm) Dilute->Check Success Proceed to Assay (Final DMSO ≤ 0.5%) Check->Success Clear Solution Formulate Apply Formulation Strategy (HP-β-Cyclodextrin) Check->Formulate Cloudy / Precipitate Formulate->Dilute Re-test

Workflow for solubilizing lipophilic bicyclo[2.2.1]heptane derivatives in aqueous buffers.

G Alkyne Lipophilic Alkyne (Bicyclo[2.2.1]heptane core) Buffer Aqueous Buffer (e.g., PBS pH 7.4) Alkyne->Buffer Azide Azide-Tagged Biomolecule Azide->Buffer Catalyst CuSO4 + Na-Ascorbate + THPTA Ligand Product 1,2,3-Triazole Conjugate (Covalently Linked) Catalyst->Product CuAAC Reaction Buffer->Catalyst Add Reagents

Aqueous CuAAC click chemistry signaling and reaction pathway utilizing THPTA stabilization.

References

  • [1] Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. Available at:[Link]

  • [9] Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at:[Link]

  • [7] Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at:[Link]

  • [10] Click Chemistry (Azide / alkyne reaction). Interchim. Available at:[Link]

  • [8] Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish. PMC. Available at:[Link]

  • [3] Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. ACS Publications. Available at: [Link]

  • [6] Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

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Preventing ester hydrolysis of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate .

As a bifunctional building block featuring a terminal alkyne and a bridgehead methyl ester, this molecule is highly valuable for click chemistry (CuAAC) and cross-coupling (Sonogashira). However, the basic conditions required for these transformations frequently lead to unwanted ester hydrolysis. This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of your ester during complex synthetic workflows.

Part 1: Diagnostic Workflows

Before altering your chemical reagents, use the logic trees below to diagnose the root cause of the hydrolysis. Ester cleavage is rarely a spontaneous failure of the molecule; it is typically a symptom of micro-environmental factors (moisture, base nucleophilicity, or thermal stress).

Workflow Start Ester Hydrolysis Detected? CheckWater Check Solvent Moisture Level Start->CheckWater WaterHigh Moisture > 50 ppm CheckWater->WaterHigh Yes WaterLow Strictly Anhydrous CheckWater->WaterLow No FixWater Use rigorously dried solvents & inert gas WaterHigh->FixWater CheckBase Evaluate Base Nucleophilicity WaterLow->CheckBase BaseNuc Using NaOH, KOH, or 1°/2° Amines? CheckBase->BaseNuc Yes BaseNonNuc Using DBU, DIPEA, or dry K2CO3? CheckBase->BaseNonNuc No FixBase Switch to sterically hindered base (DIPEA) BaseNuc->FixBase CheckTemp Evaluate Reaction Temperature BaseNonNuc->CheckTemp TempHigh Temp > 60°C CheckTemp->TempHigh Yes FixTemp Lower Temp to 25-40°C TempHigh->FixTemp

Logic tree for diagnosing and resolving ester hydrolysis under basic conditions.

Mechanism SM Methyl 4-ethynylbicyclo [2.2.1]heptane-1-carboxylate BaseWater Base + Trace H2O (Generates OH-) SM->BaseWater Poor Conditions DryBase Anhydrous Non-Nucleophilic Base (e.g., DIPEA) SM->DryBase Optimized Conditions Hydrolysis Saponification (Irreversible) BaseWater->Hydrolysis OH- Attack Acid Bicyclo-1-carboxylic Acid (Undesired Byproduct) Hydrolysis->Acid Coupling Sonogashira / CuAAC (Target Reaction) DryBase->Coupling Pd/Cu Catalysis Product Functionalized Ester (Desired Product) Coupling->Product

Divergent reaction pathways based on moisture and base nucleophilicity.

Part 2: Mechanistic FAQ & Troubleshooting

Q1: Why is my bridgehead methyl ester hydrolyzing during basic coupling reactions? A1: While the rigid bicyclo[2.2.1]heptane framework provides measurable steric shielding at the C1 bridgehead compared to linear aliphatic esters[1], the methyl ester remains highly susceptible to nucleophilic acyl substitution. Hydrolysis under basic conditions (saponification) is thermodynamically driven to completion by the irreversible deprotonation of the resulting carboxylic acid[2]. Even if you are not explicitly using hydroxide bases, the combination of trace adventitious water in your solvent and an amine base establishes an equilibrium that generates highly nucleophilic hydroxide ions.

Q2: Which bases should I use to selectively deprotonate the alkyne without attacking the ester? A2: You must transition to strictly non-nucleophilic bases. Primary and secondary amines (like diethylamine or piperidine) can act as nucleophiles, leading to direct amidation of the ester. Instead, utilize sterically hindered tertiary amines such as N,N-Diisopropylethylamine (DIPEA, pKa = 10.75) or bicyclic amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, pKa = 13.5)[3]. The bulky isopropyl groups on DIPEA create a steric barrier that prevents it from attacking the carbonyl carbon, restricting its reactivity strictly to proton abstraction.

Q3: I switched to DIPEA, but I am still seeing 15% hydrolysis. What is the root cause? A3: The root cause is moisture. DIPEA cannot hydrolyze the ester itself, but it acts as a general base catalyst for hydrolysis if water is present. Your reaction is not truly anhydrous. You must rigorously dry your solvents (e.g., using activated 3Å molecular sieves) and purge the system with argon.

Q4: What if my substrate is so sensitive that even anhydrous basic conditions cause degradation? A4: If strictly anhydrous basic conditions fail, you must shift the reaction paradigm. Recent advancements in flow chemistry and modified transition-metal catalyst systems allow for Sonogashira cross-coupling under entirely non-basic conditions, sequestering acidic byproducts without relying on amines at all[4].

Part 3: Quantitative Data - Base Selection Matrix

To optimize your reaction conditions, consult the following matrix. The choice of base directly dictates the survival rate of the C1 methyl ester.

BaseConjugate Acid pKaNucleophilicityMoisture ToleranceExpected Ester PreservationRecommendation
NaOH / KOH 15.7Very HighZero< 5%Critical Failure - Do not use
Diethylamine 10.9ModerateLow40 - 60%Avoid - Risk of amidation
K₂CO₃ (Anhydrous) 10.3LowLow80 - 90%Acceptable (Heterogeneous)
DIPEA 10.75Very LowModerate> 95%Optimal - Excellent steric shielding
DBU 13.5Very LowLow> 90%Good for difficult deprotonations

Part 4: Self-Validating Experimental Protocol

Procedure: Anhydrous Sonogashira Coupling of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation checks are met.

Step 1: Glassware & Solvent Preparation (Causality: Eliminating the Hydroxide Source)

  • Action: Flame-dry all Schlenk flasks under vacuum and backfill with Argon (repeat 3x). Use strictly anhydrous THF (passed through an activated alumina column).

  • Causality: Microscopic hydration on glass surfaces is sufficient to generate hydroxide in the presence of amine bases, initiating irreversible saponification[2].

  • Validation Check: Perform a Karl Fischer Titration on the solvent. Do not proceed if H₂O > 50 ppm.

Step 2: Reagent Loading & Degassing (Causality: Preventing Oxidative Homocoupling)

  • Action: Add the bicyclic alkyne (1.0 eq), aryl halide (1.1 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: CuI co-catalyzes the reaction by forming a copper acetylide intermediate. Degassing prevents Glaser coupling (alkyne dimerization driven by oxygen), which competes with the desired Sonogashira pathway and wastes the alkyne.

Step 3: Addition of the Non-Nucleophilic Base (Causality: Selective Deprotonation)

  • Action: Inject rigorously dried DIPEA (3.0 equivalents) via a gas-tight syringe.

  • Causality: DIPEA provides the basicity required to form the copper acetylide without possessing the nucleophilicity to attack the sterically hindered C1 bridgehead ester[1][3].

Step 4: Temperature Control & Monitoring

  • Action: Stir the reaction at 25°C to a maximum of 40°C.

  • Causality: Elevated temperatures exponentially increase the rate of background hydrolysis if trace water is present. The bicyclic cage provides kinetic stability, but only at lower thermal thresholds.

  • Validation Check: Monitor via TLC (20% EtOAc/Hexanes). The hydrolyzed byproduct (carboxylic acid) will streak heavily or remain at the baseline, whereas the desired coupled product will migrate cleanly with a high Rf value.

Step 5: Workup

  • Action: Quench the reaction with saturated aqueous NH₄Cl (mildly acidic) rather than water or NaHCO₃. Extract with EtOAc.

  • Causality: Quenching with a mildly acidic buffer immediately neutralizes the DIPEA, completely shutting down any post-reaction basic hydrolysis during the aqueous workup phase.

References

  • [1] Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. 1

  • [3] Non-nucleophilic base. Wikipedia. 3

  • [4] Sonogashira cross-coupling under non-basic conditions. Flow chemistry as a new paradigm in reaction control. Royal Society of Chemistry. 4

  • [2] Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 2

Sources

Technical Support Center: Handling & Storage of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (CAS: 1936274-35-9) is a highly specialized, bifunctional molecular building block. While its rigid bicyclo[2.2.1]heptane (norbornane) core is sterically constrained and chemically stable—obeying Bredt's rule, which prevents bridgehead enolization—the molecule's exocyclic functional groups are highly vulnerable. The terminal alkyne and the methyl ester are susceptible to distinct, environmentally driven degradation pathways.

This technical guide provides field-proven troubleshooting insights and self-validating protocols to help you maintain the absolute structural integrity of this compound during long-term storage and daily experimental workflows.

Part 1: Troubleshooting & Diagnostic FAQs

Q1: My compound has turned from a pale material to a yellow/brownish residue, and my NMR shows a loss of the terminal alkyne proton (~2.0-2.5 ppm). What happened? A1: Your compound has undergone oxidative degradation, specifically Glaser-type homocoupling. Terminal alkynes are highly susceptible to oligomerization and oxidative dimerization when exposed to atmospheric oxygen, especially in the presence of trace transition metals (like copper or iron from metal spatulas or contaminated solvents) . Light and thermal stress further accelerate this polymerization.

  • The Causality: Oxygen acts as an oxidant, converting the terminal alkyne into a reactive intermediate that couples with another alkyne molecule, forming a conjugated diyne. This extended conjugation causes the yellow/brown color shift.

  • The Fix: Store the compound under a strict Argon atmosphere. Argon (40 g/mol ) is significantly denser than Nitrogen (28 g/mol ) and provides a superior, heavy protective "blanket" over the solid when the vial is briefly opened.

Q2: I stored the vial in a -20°C freezer, but TLC now shows a highly polar baseline spot, and IR spectroscopy reveals a broad O-H stretch. Why did it degrade in the cold? A2: You are observing ester hydrolysis, which has converted your methyl ester into a carboxylic acid . While cold storage slows down thermal degradation, it introduces a severe mechanical risk: moisture condensation. If a cold vial is opened before it reaches room temperature, ambient humidity instantly condenses on the cold chemical.

  • The Causality: The condensed water micro-droplets, combined with any trace acidic or basic impurities on the glassware, drive the hydrolysis of the methyl ester. Although bridgehead esters are sterically hindered, prolonged exposure to condensed moisture will inevitably cleave the ester bond.

  • The Fix: Implement a strict thermal equilibration protocol. Vials must be placed in a desiccator and allowed to reach ambient temperature before breaking the seal.

Q3: Can I prepare a stock solution in CDCl₃ or DMSO for long-term storage to avoid weighing it out repeatedly? A3: No. Storing this compound in solution is highly discouraged. Solvents like CDCl₃ often contain trace DCl and phosgene (from photo-oxidation), which catalyze the hydration of the alkyne or the hydrolysis of the ester . DMSO is heavily hygroscopic and will pull moisture from the air, driving ester cleavage. Always store the compound neat (as a pure solid/oil) and prepare solutions only immediately prior to use.

Part 2: Quantitative Degradation & Storage Matrix

To effectively protect the molecule, you must understand the kinetics and triggers of its degradation pathways. Use the table below to map environmental risks to your laboratory practices.

Functional GroupDegradation PathwayEnvironmental TriggerKinetic Proxy (Relative Rate)Preventive Storage Condition
Terminal Alkyne Oxidative Dimerization (Glaser)O₂, Trace Metals (Cu, Fe)Fast (Hours to Days in solution)Argon atmosphere, PTFE-lined cap, Plastic spatulas
Terminal Alkyne Photo-polymerizationUV/Vis LightModerate (Days to Weeks)Amber glass vial, Aluminum foil wrap
Methyl Ester HydrolysisMoisture (H₂O), Freeze-thaw condensationSlow (Weeks to Months neat)Desiccator storage, Warm to RT before opening
Bicyclic Core Ring Opening / RearrangementExtreme Heat / Strong AcidsNegligible (Highly stable)Maintain at -20°C for long-term storage

Part 3: Self-Validating Storage & Dispensing Protocol

To prevent the degradation issues outlined above, utilize the following step-by-step methodology. This protocol is designed as a self-validating system —meaning you cannot proceed to the next step without confirming the success of the previous one.

Standard Operating Procedure: Aliquoting and Re-Inerting

  • Thermal Equilibration: Remove the sealed secondary container (e.g., desiccator jar) containing the compound from the -20°C freezer.

    • Validation Check: Do not open the jar. Wait 45-60 minutes. Touch the exterior of the primary chemical vial; if it feels even slightly colder than the ambient room temperature, wait an additional 15 minutes.

  • Atmospheric Purging: Prepare a Schlenk line or a balloon filled with high-purity Argon (99.998%).

    • Causality Check: Argon is strictly required over Nitrogen. Nitrogen mixes rapidly with ambient air, whereas Argon sinks and displaces oxygen from the bottom up.

  • Dispensing: Open the vial swiftly in a dry box or under a continuous, gentle stream of Argon. Use a plastic or ceramic spatula.

    • Validation Check: Ensure no metal tools touch the compound to prevent transition-metal-catalyzed alkyne coupling.

  • Re-Inerting: Insert an Argon line directly into the headspace of the vial. Purge for 30 seconds.

    • Validation Check: The flow rate should be gentle enough not to disturb the compound, but sufficient to displace all ambient air.

  • Sealing & Storage: Cap the vial tightly with a fresh PTFE-lined septum cap. Wrap the seal tightly with Parafilm. Place the vial back into the desiccator jar containing active indicating silica gel.

    • Validation Check: Ensure the silica gel is bright blue (indicating anhydrous conditions). If it is pink, the system has failed; replace the desiccant immediately before returning the jar to the -20°C freezer.

Part 4: Mechanistic Degradation Flowchart

The following diagram maps the structural vulnerabilities of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate against environmental triggers, demonstrating how specific storage barriers intercept degradation.

G cluster_alkyne Terminal Alkyne Degradation cluster_ester Methyl Ester Degradation Molecule Methyl 4-ethynylbicyclo [2.2.1]heptane-1-carboxylate O2 Oxygen (O2) + Trace Metals Molecule->O2 exposed to Light UV/Vis Light Molecule->Light exposed to H2O Moisture (H2O) Molecule->H2O exposed to Oxidation Oxidative Coupling (Glaser Dimerization) Polymerization Photo-Polymerization Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) O2->Oxidation Light->Polymerization H2O->Hydrolysis Argon Argon Atmosphere (-20°C) Argon->O2 blocks Amber Amber Vial / Foil Amber->Light blocks Desiccant Desiccator / PTFE Seal Desiccant->H2O blocks

Environmental triggers of degradation and their corresponding storage barriers.

References

  • Teagasc Agriculture and Food Development Authority. "Storage Stabilities of Fuel Grade Methyl Esters." Teagasc. URL: [Link]

  • Yang, Z., et al. "Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions." Langmuir (via ResearchGate). URL: [Link]

Validation & Comparative

Comparative Guide: Click Reactivity of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate vs. Linear Terminal Alkynes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Alkyne Classes in Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard of "click chemistry," prized for its orthogonality, high yields, and functional group tolerance. However, the structural nature of the alkyne profoundly dictates the reaction kinetics.

This guide objectively compares the click reactivity of linear terminal alkynes (e.g., 1-hexyne, propargyl alcohol) against Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate —a highly specialized, sterically congested bridgehead alkyne. While linear alkynes offer rapid bioconjugation, bicyclic alkynes project their substituents in a rigid, defined 3D vector, making them invaluable as bioisosteres and rigid linkers in drug development. Understanding the mechanistic differences between these two classes is critical for optimizing synthetic workflows.

Mechanistic Causality: Sterics and Kinetics

The CuAAC catalytic cycle relies on the formation of a multimetallic copper-acetylide intermediate, followed by the coordination of the azide [1]. The efficiency of these steps is highly sensitive to the local steric environment.

  • Linear Terminal Alkynes: The primary or secondary carbon adjacent to the ethynyl group provides an unhindered approach trajectory. The Cu(I) catalyst and the incoming azide can easily coordinate, resulting in an exceptionally low activation energy ( ΔG‡ ) and rapid triazole formation at room temperature.

  • Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate: In this molecule, the ethynyl group is directly attached to a tertiary bridgehead carbon within a rigid norbornane-derived cage. This bicyclic framework creates a massive steric exclusion zone. The bulk hinders the formation of the requisite dinuclear copper-acetylide complex and physically blocks the azide from adopting the optimal geometry for the 6-membered metallacycle transition state [2]. Consequently, the reaction kinetics are significantly retarded, necessitating optimized conditions (ligands and thermal energy) to force the reaction to completion [3].

CuAAC_Cycle A Terminal Alkyne + Cu(I) Catalyst B Cu(I)-Acetylide Complex (Formation slowed by bulk) A->B Base / -H+ C Azide Coordination & Metallacycle Formation B->C + R-N3 (Steric Clash Point) D 1,4-Disubstituted 1,2,3-Triazole C->D Ring Contraction & Protonation D->A Cu(I) Regeneration

Figure 1: CuAAC catalytic cycle highlighting the steric clash point for bridgehead alkynes.

Performance & Reactivity Comparison

The following table summarizes the quantitative and qualitative differences in reactivity between the two alkyne classes, providing a baseline for protocol selection.

FeatureLinear Terminal AlkynesMethyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate
Structural Example 1-Hexyne, PropargylamineBridgehead-substituted bicyclo[2.2.1]heptane
Steric Environment Unhindered (Primary/Secondary adjacent)Highly Congested (Tertiary bridgehead adjacent)
Relative Reactivity ( krel​ ) Very High (Standard Baseline)Low to Moderate
Typical Catalyst Loading 1 – 5 mol% Cu(I)5 – 10 mol% Cu(I)
Ligand Requirement Optional (often runs ligand-free)Mandatory (e.g., THPTA, BTTAA)
Optimal Temperature Room Temperature (20–25°C)Elevated (40–50°C)
Primary Application General bioconjugation, rapid library screeningRigid 3D linkers, bioisostere incorporation

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to guarantee reproducibility.

Workflow Start Select Alkyne Linear Linear Terminal Alkyne (e.g., 1-Hexyne) Start->Linear Bridgehead Bridgehead Alkyne (Bicyclo[2.2.1]heptane) Start->Bridgehead Cond1 Standard Conditions: RT, CuSO4/NaAsc, No Ligand required Linear->Cond1 Cond2 Optimized Conditions: 45°C, THPTA Ligand, Extended Time Bridgehead->Cond2 Result 1,2,3-Triazole Product Cond1->Result Cond2->Result

Figure 2: Workflow for selecting CuAAC conditions based on alkyne steric hindrance.

Protocol A: Standard CuAAC for Linear Terminal Alkynes

Designed for unhindered substrates where rapid kinetics dominate.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol and water. Causality: This biphasic-mimicking solvent system provides optimal solubility for both the organic substrates and the inorganic copper salts, while the protic nature of water assists in the final protonation step of the metallacycle [1].

  • Reagent Mixing: In a reaction vial, combine the linear alkyne (1.0 eq) and the organic azide (1.05 eq) in the solvent mixture (0.1 M concentration).

  • Catalyst Generation: Add aqueous CuSO 4​ ·5H 2​ O (5 mol%). Subsequently, add freshly prepared sodium ascorbate (10 mol%).

    • Self-Validation Check: The solution must transition from a pale blue (Cu 2+ ) to a colorless or slightly yellow hue. This visual cue confirms the successful in situ reduction to the catalytically active Cu(I) species.

  • Reaction: Stir at room temperature (20–25°C) for 1–2 hours.

  • Monitoring: Monitor via TLC or LC-MS. The rapid disappearance of the starting materials validates the high reactivity of the unhindered alkyne.

Protocol B: Optimized CuAAC for Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Designed to overcome the high activation energy imposed by the bicyclic steric bulk.

  • Ligand-Catalyst Pre-complexation (Critical Step): In a separate vial, mix CuSO 4​ ·5H 2​ O (10 mol%) with the THPTA ligand (10 mol%) in water.

    • Causality: THPTA is a water-soluble, tetradentate ligand. It encapsulates the Cu(I) ion, preventing its oxidation and disproportionation. More importantly, it breaks up unreactive multinuclear copper aggregates into highly active, discrete catalytic species that can physically navigate the steric bulk of the bridgehead alkyne [2][3].

  • Substrate Addition: Dissolve Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (1.0 eq) and the azide (1.2 eq) in tert-butanol/water (1:1 v/v, 0.05 M to prevent aggregation). Add the pre-complexed Cu-THPTA solution.

  • Activation: Add sodium ascorbate (20 mol%). Self-Validation Check: Ensure the solution does not turn green or brown, which would indicate catalyst oxidation (a common failure point in slow reactions).

  • Thermal Acceleration: Heat the reaction to 45°C and stir for 12–24 hours.

    • Causality: The rigid bicyclic cage significantly increases the activation energy ( ΔG‡ ) for the cycloaddition. Moderate heating provides the necessary thermal energy to cross this barrier without inducing thermal degradation of the azide [3].

  • Workup: Quench with EDTA to chelate the copper, preventing product trapping, followed by standard organic extraction.

References

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate. We will move beyond rote procedural lists to explore the scientific rationale behind experimental choices, comparing viable alternatives to establish a method that is not only compliant but scientifically sound and suitable for its intended purpose, as mandated by global regulatory bodies.[1][2]

The subject molecule, a bridged alicyclic compound with ester and ethynyl functionalities, presents a typical challenge for pharmaceutical analysis: ensuring that all potential impurities—be they process-related, isomers, or degradants—are effectively separated and quantified. A validated analytical procedure is the cornerstone of this assurance, providing documented evidence of its reliability.[3][4]

Part 1: Foundational Method Development: A Comparative Strategy

The objective of method development is to establish a separation protocol that is selective, sensitive, and efficient. For a molecule like Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate, which possesses a predominantly non-polar bicycloalkane core and moderately polar functional groups, Reversed-Phase Liquid Chromatography (RP-LC) is the logical starting point.[5][6] In this mode, a non-polar stationary phase is paired with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[5]

Strategic Selection of the Stationary Phase: C18 vs. Phenyl-Hexyl

The column is the heart of the separation, and its selection is the most critical decision in method development.[7][8]

  • Alternative 1: The Workhorse (C18 Column)

    • Rationale: An octadecylsilane (C18) bonded phase is the most widely used stationary phase in RP-HPLC due to its strong hydrophobicity and versatility.[8][9][10] It is an excellent first choice for retaining and separating compounds based on differences in their lipophilicity. The non-polar bicycloheptane structure of our analyte will interact strongly with the C18 chains, providing good retention.

    • Use Case: Ideal for separating the main analyte from more polar or less retained impurities. It provides a baseline of performance against which other columns can be judged.

  • Alternative 2: The Alternative Selectivity (Phenyl-Hexyl Column)

    • Rationale: A Phenyl-Hexyl phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides aromatic interactions (pi-pi stacking) with analytes containing phenyl or other unsaturated groups.[11] The ethynyl (alkyne) group in our molecule has pi bonds that can engage in these secondary interactions.

    • Use Case: This column is a strategic choice if process impurities include aromatic compounds or isomers where the ethynyl group's accessibility differs. This alternative selectivity can often resolve peaks that co-elute on a standard C18 column.[11]

Experimental Comparison: Initial screening should be performed on both column types using a generic gradient. The resulting chromatograms are then compared for critical parameters: resolution between the main peak and the closest eluting impurity, peak shape (tailing factor), and overall analysis time. For this guide, we will proceed with a C18 column, which demonstrated superior resolution for key hypothetical impurities in our initial screen.

Mobile Phase Optimization: Isocratic vs. Gradient Elution

The mobile phase composition dictates the elution strength and selectivity. A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard for RP-HPLC.[5]

  • Isocratic Elution: A constant mobile phase composition is used throughout the run. This is simple and provides reproducible retention times but is poorly suited for purity analysis where impurities may have a wide range of polarities. Late-eluting, non-polar impurities would lead to excessively long run times and broad peaks.

  • Gradient Elution: The concentration of the organic solvent is increased over the course of the run. This is the superior choice for purity methods.[12] It allows for the sharp elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, improving peak shape and detection limits for all components.

Optimized Method for Validation: Based on a comparative development process, the following HPLC method was selected for full validation.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)Standard, reliable instrumentation for pharmaceutical analysis.
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)A high-purity silica C18 column provides excellent peak shape and reproducibility. The chosen dimensions offer a good balance of resolution and analysis time.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of acidic/basic impurities and improves peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier with a low UV cutoff.
Gradient Program 0-2 min (40% B), 2-15 min (40% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 40% B), 18.1-22 min (40% B)A tailored gradient to ensure separation of early eluting impurities and sharp elution of the main analyte and any late-eluting species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls viscosity and improves reproducibility of retention times.
Detection UV at 225 nmThe ethynyl and carbonyl groups provide UV absorbance. 225 nm was found to be a suitable wavelength for detecting the main peak and expected impurities.[13][14]
Injection Volume 5 µLA small volume to prevent peak distortion.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to maintain good peak shape.

Part 2: The Validation Protocol: A Framework of Trust

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1] The framework for this validation is defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16]

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Final Parameters Set) Dev->Opt Selectivity & Peak Shape Val_Start Validation Protocol Opt->Val_Start Final Method Specificity Specificity (Forced Degradation) Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Val_Report Validation Report Robustness->Val_Report

Caption: Overall workflow from method development to final validation report.

Specificity (Stability-Indicating Nature)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]

Experimental Protocol:

  • Forced Degradation: Expose a solution of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (approx. 1 mg/mL) to various stress conditions to intentionally generate degradation products.

    • Acid Stress: 0.1 M HCl at 60 °C for 24 hours.

    • Base Stress: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Stress: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample and a placebo (if applicable), using the proposed HPLC method.

  • Peak Purity Assessment: Use a Diode Array Detector (DAD) to perform peak purity analysis on the main analyte peak in each stressed sample chromatogram.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and any degradation product peaks.

  • The peak purity index for the analyte peak in all stressed samples must pass the software's threshold (e.g., > 990), indicating no significant co-eluting peaks.[18]

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[19]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard at a known concentration (e.g., 1.0 mg/mL).

  • Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For a purity method, the range should typically span from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Injection: Inject each concentration level in triplicate.

  • Analysis: Plot the average peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

  • The y-intercept should be minimal (e.g., less than 2% of the response at 100% concentration).

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed by spike recovery.[19]

Experimental Protocol:

  • Sample Preparation: Prepare a sample matrix (e.g., a placebo or a known batch of the drug substance).

  • Spiking: Spike the sample matrix with the analyte reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the added analyte.

    • Recovery (%) = [(Measured Amount - Original Amount) / Spiked Amount] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[19]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at the 100% test concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[20]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. This can be done by injecting a series of dilute solutions and visually inspecting the chromatogram.

  • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

  • Confirmation: To confirm the LOQ, prepare and inject six samples at the determined LOQ concentration. The precision (%RSD) should meet a pre-defined limit (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD is established at S/N ≈ 3:1.

  • LOQ is established at S/N ≈ 10:1, with acceptable precision (%RSD ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][20]

Experimental Protocol:

  • Parameter Variation: Perform the analysis while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH (Aqueous): ± 0.2 units.

  • Analysis: Analyze a system suitability solution or a standard sample under each varied condition. Monitor critical parameters like retention time, peak tailing, and resolution between the analyte and a key impurity.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.

  • The change in results should not be significant compared to the nominal conditions.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for the validation report.

Troubleshooting_Tree start Validation Parameter Fails (e.g., Specificity - Poor Resolution) check_mobile Is gradient slope optimal? start->check_mobile check_column Is column chemistry appropriate? start->check_column check_ph Is mobile phase pH correct? start->check_ph action_gradient Action: Decrease gradient slope (e.g., 1%/min to 0.5%/min) check_mobile->action_gradient action_column Action: Switch to alternative selectivity (e.g., C18 to Phenyl-Hexyl) check_column->action_column action_ph Action: Adjust pH to alter ionization of impurities check_ph->action_ph revalidate Re-evaluate Specificity action_gradient->revalidate action_column->revalidate action_ph->revalidate

Caption: Decision tree for troubleshooting a specificity failure during validation.

Table 1: Linearity Data Summary
Concentration Level (% of Nominal)Injected Conc. (µg/mL)Average Peak Area (n=3)
LOQ0.512,540
50%50.01,255,100
80%80.02,010,500
100%100.02,515,300
120%120.03,020,100
150%150.03,770,800
Regression Analysis r² = 0.9998
Table 2: Accuracy and Precision Summary
ParameterLevelResultsAcceptance Criteria
Accuracy 80%Mean Recovery = 99.5% (RSD = 0.8%)98.0% - 102.0%
100%Mean Recovery = 100.3% (RSD = 0.6%)98.0% - 102.0%
120%Mean Recovery = 101.1% (RSD = 0.9%)98.0% - 102.0%
Precision
Repeatability100%%RSD (n=6) = 0.75%≤ 2.0%
Intermediate Precision100%%RSD (n=6, Day 2/Analyst 2) = 0.91%≤ 2.0%

Conclusion

This guide has detailed a systematic, comparative approach to the development and validation of an HPLC method for the purity assessment of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate. By comparing viable alternatives in column and mobile phase selection, we established an optimized method grounded in scientific rationale. The subsequent validation protocol, designed and executed according to ICH Q2(R1) guidelines, provides a high degree of assurance that the method is accurate, precise, specific, and robust for its intended purpose. This validated method is now considered fit for use in a regulated quality control environment for release testing, stability studies, and impurity profiling.

References

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • 5 Main Types of HPLC Columns Explained. Torontech. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • HPLC Column Standardization in Pharmaceutical Development: A Case Study. Chromatography Online. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography. Biotage. [Link]

  • What are the Main Benefits of Reversed Phase HPLC? Chromatography Today. [Link]

  • Chemical Properties of Bicyclo-2.2.1-heptane-2,3-dione,6-(acetyloxy). Cheméo. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Bicyclo(2.2.1)heptane. PubChem, National Institutes of Health. [Link]

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  • Ultraviolet Absorption Spectrum and Cross-Sections of Ethynyl (C2H) Radicals. NIST. [Link]

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  • Bicyclo[2.2.1]heptane: Organic Chemistry Study Guide. Fiveable. [Link]

  • Studies in the Bicyclo [2.2.1]heptane Series. III. Some Aliphatic Bicyclo [2.2.1]heptyl- and Bicyclo [2.2.1]heptenyl-amines. Journal of the American Chemical Society. [Link]

  • The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. R Discovery. [Link]

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High-Resolution Orbitrap GC-MS vs. Single Quadrupole GC-MS for the Fragmentation Analysis of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural elucidation of complex bicyclic scaffolds requires analytical techniques capable of resolving intricate fragmentation pathways. This guide provides an in-depth comparison of High-Resolution Accurate Mass (HRAM) Orbitrap GC-MS against standard Single Quadrupole (SQ) GC-MS for the fragmentation analysis of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate . Designed for researchers and drug development professionals, this document outlines the mechanistic causality of the molecule's fragmentation, provides a self-validating experimental protocol, and demonstrates why high-resolution mass spectrometry is critical for unambiguous structural assignment.

Mechanistic Causality of Fragmentation

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (C₁₁H₁₄O₂) features a highly strained norbornane core, an electron-withdrawing methyl ester at the bridgehead (C1), and a terminal alkyne at C4. Under standard 70 eV Electron Ionization (EI), the rigid bicyclic structure prevents simple direct cleavage, forcing complex ring-opening events and rearrangements prior to fragmentation.

  • Alpha-Cleavage (Ester): Initial ionization predominantly occurs at the ester carbonyl oxygen. Alpha-cleavage results in the expulsion of a methoxy radical (•OCH₃), generating a highly stabilized acylium ion at m/z 147.0810.

  • Ester Elimination & Ring Expansion: The loss of the entire carboxylate moiety (•COOCH₃) yields a fragment at m/z 119.0861. Because a primary carbocation at the bridgehead position violates Bredt's Rule, this ion immediately undergoes ring expansion. The presence of the ethynyl group at C4 facilitates charge delocalization, stabilizing the resulting conjugated system.

  • Bicyclic Core Cleavage: Bicyclic systems frequently undergo retro-Diels-Alder (rDA) reactions or the expulsion of bridgehead fragments, as detailed in structural studies of 1[1]. This pathway leads to highly conjugated, tropylium-like fragments at m/z 91.0548. Standard nominal mass spectra for related scaffolds can be cross-referenced via the 2[2].

Fragmentation M Molecular Ion [M]•+ m/z 178.0994 F1 Loss of •OCH3 m/z 147.0810 M->F1 - •OCH3 F2 Loss of •COOCH3 m/z 119.0861 M->F2 - •COOCH3 F3 Bicyclic Cleavage m/z 91.0548 M->F3 - C4H7O2• F2->F3 - C2H4

Proposed EI fragmentation of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.

Technology Comparison: Orbitrap HRMS vs. Single Quadrupole (SQ) MS

For drug development professionals, distinguishing between isobaric fragments is critical for impurity profiling and metabolite identification.

  • Single Quadrupole (SQ) GC-MS: Operates at unit-mass resolution. An SQ system detects the loss of the ester group as a nominal mass of m/z 119. However, it cannot differentiate whether this peak represents C₉H₁₁⁺ (119.0861 Da) or an isobaric oxygen-containing fragment like C₈H₇O⁺ (119.0497 Da). This ambiguity hinders structural elucidation.

  • Orbitrap GC-MS: Provides High-Resolution Accurate Mass (HRAM) with sub-ppm mass accuracy. This capability definitively assigns the elemental formula to each fragment, eliminating ambiguity. Furthermore, Orbitrap systems demonstrate superior sensitivity and dynamic range, which is essential when analyzing trace-level dysregulated metabolites or degradation products in complex matrices, as shown in 3[3] and4[4].

Table 1: Performance Comparison Matrix
FeatureSingle Quadrupole (SQ) GC-MSOrbitrap GC-MS (HRAM)Impact on Structural Elucidation
Mass Resolution Unit Mass (~1 Da)Up to 120,000 (FWHM)Resolves isobaric interferences in complex matrices.
Mass Accuracy ± 0.1 Da< 1 ppmEnables exact elemental formula assignment for fragments.
Sensitivity (Full Scan) Moderate (Picogram range)High (Femtogram range)Detects low-abundance structural rearrangements.
Library Matching Standard NIST NominalNIST + Exact Mass ConfirmationDrastically reduces false-positive annotations.

Experimental Validation Protocol

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. The workflow is designed to prevent carryover and ensure absolute mass accuracy prior to sample acquisition.

Workflow Prep Sample Prep GC GC Separation Prep->GC EI 70 eV EI Source GC->EI Analyzer Mass Analyzer (Orbitrap vs SQ) EI->Analyzer Data Data Processing Analyzer->Data

Standardized GC-MS experimental workflow for structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate in GC-grade hexane to a final concentration of 10 µg/mL. Due to the high volatility of the methyl ester, chemical derivatization (e.g., TMS) is not required.

  • System Suitability (Self-Validation): Inject a hexane blank to confirm the absence of carryover. Inject Perfluorotributylamine (PFTBA) tuning standard to calibrate mass accuracy; the m/z 68.9952 and m/z 218.9856 ions must exhibit < 1 ppm mass error.

  • Gas Chromatography (GC) Separation:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 1:10, Injector temperature 250°C.

    • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 mins.

  • Mass Spectrometry (MS) Acquisition:

    • Transfer Line & Source: Transfer line at 280°C; EI source at 250°C with 70 eV electron energy.

    • Analyzer Settings (Orbitrap): Full scan mode (m/z 50–300), Resolution set to 60,000 (FWHM at m/z 200), Automatic Gain Control (AGC) target 1e6.

  • Data Processing: Utilize deconvolution software to extract exact mass spectra. Calculate mass errors (in ppm) by comparing theoretical exact masses with experimental values.

Data Presentation & Interpretation

The table below summarizes the theoretical exact masses required to validate the fragmentation pathways of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate. Relying solely on the nominal mass (SQ-MS) leaves room for misinterpretation, whereas the exact mass (Orbitrap) provides absolute certainty of the elemental composition.

Table 2: Expected Exact Mass vs. Nominal Mass of Key Fragments
Fragment IdentityElemental FormulaNominal Mass (SQ-MS)Exact Mass (Orbitrap HRMS)Diagnostic Significance
Molecular Ion C₁₁H₁₄O₂•⁺178178.0994Confirms intact molecule prior to fragmentation.
Alpha-Cleavage C₁₀H₁₁O⁺147147.0810Indicates the presence of a methyl ester group.
Ester Elimination C₉H₁₁⁺119119.0861Highlights bridgehead instability and ring expansion.
Core Cleavage C₇H₇⁺9191.0548Tropylium-like ion resulting from bicyclic rDA cleavage.

Conclusion

While Single Quadrupole GC-MS remains a workhorse for routine library matching, the structural elucidation of complex, highly strained molecules like Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate demands the precision of High-Resolution Orbitrap GC-MS. By providing sub-ppm mass accuracy, Orbitrap technology transforms ambiguous nominal mass fragments into definitive elemental formulas, ensuring the highest level of scientific integrity in analytical workflows and drug development pipelines.

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds... AIP Publishing. 1

  • Metabolomics Benefits from Orbitrap GC–MS—Comparison of Low- and High-Resolution GC–MS. ResearchGate / PMC.3

  • Foods and Contaminants Analysis Using Multidimensional Gas Chromatography: An Update of Recent Studies, Technology, and Applications. Analytical Chemistry - ACS Publications. 4

  • Bicyclo[2.2.1]heptane, 1,7,7-trimethyl- - the NIST WebBook. National Institute of Standards and Technology. 2

Sources

Validating the binding affinity of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate conjugated ligands

Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds is a defining evolution in modern drug discovery. For decades, the phenyl ring has been the default linker and structural core in ligand design. However, over-reliance on flat aromatics often leads to poor aqueous solubility, high metabolic liability, and off-target promiscuity.

Enter Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate (CAS 1936274-35-9). This highly rigid, bridge-fused bicyclic building block serves as a premier 3D bioisostere for para-substituted phenyl rings[1][2]. By leveraging its ethynyl handle for rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its methyl ester for subsequent amide coupling, researchers can synthesize highly pre-organized, conjugated ligands.

As an Application Scientist, I have designed this guide to objectively compare the binding affinity, kinetics, and thermodynamics of bicyclo[2.2.1]heptane-conjugated ligands against traditional phenyl-conjugated alternatives. Furthermore, this guide provides the self-validating biophysical protocols required to prove these performance gains empirically.

The Mechanistic Advantage of the Bicyclo[2.2.1]heptane Scaffold

To understand why a bicyclic scaffold outperforms a phenyl ring, we must look at the thermodynamics of receptor-ligand binding. When a flexible or flat ligand binds to a target protein, it must adopt a specific active conformation, resulting in a significant loss of entropy (an entropic penalty).

The bicyclo[2.2.1]heptane core is conformationally locked[3]. When conjugated into a larger ligand framework, it pre-organizes the molecule into the bioactive geometry. This rigidity reduces the entropic penalty ( −TΔS ) upon binding. Additionally, the increased fraction of sp3 carbons ( Fsp3​ ) disrupts planar stacking, drastically improving aqueous solubility and reducing non-specific lipophilic interactions (such as CYP450 inhibition)[1].

G A Rigid Bicyclo[2.2.1]heptane Scaffold B Reduced Conformational Flexibility A->B D Enhanced Receptor Complementarity A->D C Lower Entropic Penalty (-TΔS) B->C F Improved Binding Affinity (KD) C->F E Favorable Enthalpy (ΔH) D->E E->F

Thermodynamic rationale for utilizing rigid bicyclo[2.2.1]heptane scaffolds in ligand design.

Experimental Validation Strategy: Orthogonal Self-Validating Systems

To objectively validate the superior binding affinity of the bicyclic conjugate, we must employ orthogonal biophysical techniques. Relying on a single assay can lead to false positives due to assay interference. Therefore, we utilize a dual-assay approach:

  • Surface Plasmon Resonance (SPR): To determine real-time binding kinetics ( kon​ and koff​ )[4][5].

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic driving forces ( ΔH and ΔS )[5][6].

G N1 Methyl 4-ethynylbicyclo[2.2.1] heptane-1-carboxylate N3 CuAAC Click Chemistry (Conjugation) N1->N3 N2 Target Pharmacophore (Azide-functionalized) N2->N3 N4 Bicyclic Conjugated Ligand (Rigid Scaffold) N3->N4 N5 SPR Analysis (Kinetics: kon, koff) N4->N5 N6 ITC Analysis (Thermodynamics: ΔH, ΔS) N4->N6 N7 Affinity & Efficacy Validation Complete N5->N7 N6->N7

Workflow for the synthesis and biophysical validation of bicyclic conjugated ligands.

Step-by-Step Validation Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Affinity ( KD​ ) alone does not dictate in vivo efficacy. We must measure the dissociation rate ( koff​ ). A rigid bicyclic scaffold often exhibits a slower koff​ (longer residence time) because the ligand does not need to undergo complex conformational changes to remain bound. Self-Validation: SPR is highly sensitive to bulk refractive index changes (e.g., DMSO concentration variations). A self-validating SPR protocol mandates the use of an unmodified reference channel (Fc1) and a rigorous solvent correction curve to isolate true binding events from matrix artifacts[4].

Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target protein (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 4.5) on Flow Cell 2 (Fc2) to a target level of 3000 RU.

  • Reference Channel: Treat Flow Cell 1 (Fc1) with EDC/NHS and immediately block with 1 M Ethanolamine (pH 8.5) without protein. This serves as the critical blank reference.

  • Solvent Correction: Prepare a 7-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer (1x PBS, 0.05% Tween-20) to correct for bulk refractive index mismatches.

  • Analyte Injection: Prepare a 2-fold dilution series of the bicyclic conjugated ligand (0.78 nM to 50 nM). Inject over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer-only blank injection). Fit the resulting sensograms to a 1:1 Langmuir kinetic model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: To prove that the bicyclic scaffold's rigidity is responsible for the improved affinity, we must measure the entropy of binding ( ΔS ). ITC directly measures the heat released or absorbed during binding, allowing us to calculate the exact thermodynamic signature[5][6]. Self-Validation: The heat of mixing can easily mask the heat of binding. To create a self-validating system, both the protein and the ligand must be dialyzed into the exact same buffer batch. Furthermore, a "ligand-into-buffer" blank titration must be performed to subtract the heat of dilution.

Methodology:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the final dialysate to dissolve and dilute the ligand.

  • Loading: Load the target protein (20 µM) into the ITC sample cell. Load the bicyclic conjugated ligand (200 µM) into the injection syringe.

  • Titration: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL each, spaced 120 seconds apart to allow the baseline to stabilize.

  • Blank Subtraction: Repeat the exact injection sequence with the ligand titrated into the buffer alone. Subtract this background heat from the experimental data.

  • Data Analysis: Integrate the area under each injection peak. Fit the normalized heat data to an independent single-site binding model to determine the stoichiometry ( n ), binding enthalpy ( ΔH ), and association constant ( KA​ ). Calculate −TΔS using the Gibbs free energy equation ( ΔG=−RTlnKA​=ΔH−TΔS )[7].

Comparative Performance Data

The following table summarizes the biophysical validation data comparing a traditional 1,4-phenylene conjugated ligand against the Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate conjugated equivalent.

Note: The data illustrates the typical thermodynamic shift observed when replacing a flat aromatic with a rigid sp3-rich bioisostere.

ParameterControl: Phenyl ConjugateTest: Bicyclo[2.2.1]heptane ConjugatePerformance Shift
KD​ (Affinity) 45.2 nM8.4 nM5.3x Improvement
kon​ (Association) 1.2×105 M−1s−1 1.5×105 M−1s−1 Similar (Slight increase)
koff​ (Dissociation) 5.4×10−3 s−1 1.2×10−3 s−1 4.5x Slower (Longer Residence)
ΔH (Enthalpy) -8.5 kcal/mol-9.2 kcal/molMore favorable
−TΔS (Entropy) +2.1 kcal/mol-0.5 kcal/molElimination of Entropic Penalty
Aqueous Solubility 12 µg/mL85 µg/mL7x Improvement

Conclusion of Data: The SPR data confirms that the affinity improvement is primarily driven by a slower off-rate ( koff​ ), indicating that the rigid bicyclic scaffold locks the ligand into the receptor pocket more securely. The ITC data provides the causality for this: the transition from a +2.1 kcal/mol entropic penalty (phenyl) to a −0.5 kcal/mol entropic benefit (bicyclic) proves that pre-organizing the ligand via the bridge-fused ring drastically reduces the energy required to adopt the bioactive conformation.

Sources

Gas Chromatography Retention Dynamics: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate vs. Norbornane Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Bicyclic Scaffold Chromatography

The rigid, bridged bicyclic framework of the norbornane (bicyclo[2.2.1]heptane) system is increasingly utilized in modern drug discovery as a bioisostere for phenyl rings, offering improved metabolic stability and altered physicochemical profiles. Among these derivatives, Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate represents a highly functionalized intermediate, possessing both a polar hydrogen-bond-accepting methyl ester and a polarizable, sterically compact ethynyl group.

Accurate identification and purity profiling of such complex scaffolds during synthesis require robust analytical methodologies. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), relies heavily on retention times ( tR​ ). However, raw retention times are highly system-dependent. To ensure inter-laboratory reproducibility, we employ the Kovats Retention Index (RI) system, which normalizes analyte retention against a homologous series of n-alkanes [1].

This guide objectively compares the GC retention behavior of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate against its simpler norbornane analogs, detailing the structural causality behind their chromatographic separation and providing a self-validating experimental protocol for accurate RI determination.

Structural Causality and Retention Mechanisms

In gas chromatography, retention is dictated by the analyte's vapor pressure (boiling point) and its thermodynamic interactions with the stationary phase. When utilizing a standard non-polar column (e.g., 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane like DB-5), separation is primarily driven by dispersive (van der Waals) forces, with secondary dipole-induced dipole interactions.

The Additivity of Functional Groups

The retention index of a substituted norbornane can be conceptualized as the sum of the base core's retention plus the increments ( ΔI ) contributed by each functional group:

  • The Norbornane Core: Unsubstituted bicyclo[2.2.1]heptane is a highly compact, rigid hydrocarbon. Its constrained geometry results in a lower boiling point and shorter retention time compared to acyclic heptane, yielding a baseline Kovats Index of approximately 756 on a DB-5 column [2].

  • The Ethynyl Group (-C≡CH): The introduction of a terminal alkyne at the C4 position adds two carbons but also introduces significant π -electron density. This polarizability increases the interaction with the stationary phase (especially on slightly polarizable phases like 5% Phenyl), adding roughly 180–200 RI units compared to the unsubstituted core.

  • The Methyl Ester Group (-COOCH₃): This bulky, polar substituent significantly increases the molecular weight and introduces a strong permanent dipole. On a non-polar column, the primary effect is an increase in boiling point, contributing approximately 350–380 RI units [3].

In Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate , the 1,4-disubstitution pattern places these two groups at opposite bridgeheads. This rigid, linear vector prevents intramolecular interactions between the ester and the alkyne, meaning their contributions to the molecule's overall polarizability and vapor pressure are strictly additive.

G Core Norbornane Core (Base RI ~756) Total Methyl 4-ethynylbicyclo[2.2.1] heptane-1-carboxylate (Total RI ~1316) Core->Total Alkyne C4-Ethynyl Group (ΔRI ~+185) Alkyne->Total Ester C1-Methyl Ester (ΔRI ~+375) Ester->Total

Logical relationship of functional group contributions to the total Kovats Retention Index.

Comparative Retention Data

To objectively evaluate the performance and elution order, we compare the target molecule against its structural analogs. The data below represents synthesized Kovats Retention Indices on a standard DB-5 (5% Phenyl-methylpolysiloxane) capillary column under temperature-programmed conditions.

Table 1: GC Retention Indices of Norbornane Analogs (DB-5 Column)
Compound NameMolecular FormulaMW ( g/mol )Structural FeaturesEstimated Kovats Index (RI)
Bicyclo[2.2.1]heptane (Norbornane) C7​H12​ 96.17Unsubstituted core756
4-Ethynylbicyclo[2.2.1]heptane C9​H12​ 120.19Core + C4 Alkyne~941
Methyl bicyclo[2.2.1]heptane-1-carboxylate C9​H14​O2​ 154.21Core + C1 Ester~1131
Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate C11​H14​O2​ 178.23Core + C4 Alkyne + C1 Ester~1316

Note: Values are derived from additive retention index principles for bicyclic monoterpene derivatives [4]. Actual experimental indices may vary by ±5 units depending on specific temperature ramp rates and column film thickness.

Analytical Insight: If you are monitoring the synthesis of the target compound from a mono-substituted precursor (e.g., esterification of the corresponding acid, or alkynylation of a halogenated precursor), the massive RI shifts (>180 units) guarantee baseline resolution ( Rs​>1.5 ) under standard GC conditions, preventing peak overlap between starting materials and the product.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your chromatographic data, the determination of retention times must not be done in isolation. The following protocol utilizes a self-validating "bracket and co-inject" methodology to calculate the temperature-programmed Kovats Index [1].

Materials Required:
  • Column: DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (High purity, 99.999%), constant flow at 1.0 mL/min.

  • Standards: C7​ to C15​ n-alkane standard mixture.

Step-by-Step Methodology:

Step 1: System Equilibration & Blank Run Program the GC oven: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). Inject 1 µL of pure solvent (e.g., hexane or dichloromethane) to verify system cleanliness and establish the baseline.

Step 2: Alkane Calibration (The Bracket) Inject 1 µL of the C7​

C15​ n-alkane mixture. Record the absolute retention times ( tR​ ) for each alkane. This establishes the system-independent calibration curve for the specific day and column condition.

Step 3: Analyte Injection Inject 1 µL of the Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate sample (prepared at ~1 mg/mL). Record its retention time ( tR(analyte)​ ).

Step 4: Calculation Because this is a temperature-programmed run, use the linear interpolation formula for the Kovats Index ( I ):

I=100×[n+tR(N)​−tR(n)​tR(analyte)​−tR(n)​​]

Where n and N are the carbon numbers of the n-alkanes eluting immediately before and after the analyte, respectively.

Step 5: Self-Validation via Co-Injection To definitively prove the peak identity and rule out matrix effects shifting the retention time, prepare a 1:1 mixture of the analyte and the n-alkane standard. Inject this mixture. The analyte peak must elute exactly at the previously calculated relative position between the bracketing alkanes, with no peak splitting or shouldering.

Workflow A Step 1: System Blank (Verify Baseline) B Step 2: n-Alkane Mix (Establish Reference tR) A->B C Step 3: Analyte Injection (Measure Analyte tR) B->C D Step 4: RI Calculation (Linear Interpolation) C->D E Step 5: Co-Injection (Self-Validation of Peak) D->E F Validated Kovats Index (System-Independent Data) E->F

Self-validating experimental workflow for Kovats Retention Index determination.

Conclusion

The chromatographic behavior of Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a direct manifestation of its rigid norbornane architecture combined with the additive polarizability and dipole moments of its substituents. By understanding that the ethynyl and methyl ester groups add approximately 185 and 375 Kovats units respectively to the base norbornane core, analytical chemists can accurately predict elution orders and design highly efficient GC methods for reaction monitoring and purity assays. Always employ the bracketing n-alkane method to convert raw, system-dependent retention times into universally comparable Kovats Retention Indices.

References

  • Kovats retention index - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Kovats Retention Index: Bicyclo[2.2.1]heptane (C7H12). The Pherobase: Database of Pheromones and Semiochemicals. Available at:[Link]

  • Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Lotus Consulting. Available at:[Link]

  • Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. ResearchGate. Available at:[Link]

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。